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  • Product: 1-Propyl-1,4-diazepan-2-one
  • CAS: 155595-81-6

Core Science & Biosynthesis

Foundational

Precision Synthesis of 1-Propyl-1,4-diazepan-2-one: A Regiocontrolled Protocol

The following technical guide details the regioselective synthesis of 1-Propyl-1,4-diazepan-2-one . This protocol addresses the specific challenge of differentiating the reactivity between the N1 (amide) and N4 (amine) p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the regioselective synthesis of 1-Propyl-1,4-diazepan-2-one . This protocol addresses the specific challenge of differentiating the reactivity between the N1 (amide) and N4 (amine) positions of the homopiperazinone scaffold.

Executive Summary & Strategic Analysis

Target Molecule: 1-Propyl-1,4-diazepan-2-one Core Scaffold: 1,4-Diazepan-2-one (Homopiperazin-2-one) Primary Challenge: Regioselectivity.[1] The 1,4-diazepan-2-one scaffold contains two nitrogen centers with distinct electronic properties:

  • N4 (Position 4): A secondary amine (nucleophilic, pKa

    
     10-11).
    
  • N1 (Position 1): A lactam/amide nitrogen (poorly nucleophilic, pKa

    
     17).
    

Direct alkylation of the unsubstituted scaffold with propyl halides preferentially targets the more nucleophilic N4 position, yielding the 4-propyl isomer. To synthesize the 1-propyl derivative, a protection-deprotection strategy is required to mask the N4 amine, allowing for base-mediated alkylation at N1.

Retrosynthetic Logic

The pathway is designed in four operational phases:

  • Cyclization: Construction of the 7-membered lactam core from acyclic precursors.

  • Protection: Selective carbamoylation of the N4 amine.

  • Functionalization: Irreversible alkylation of the N1 amide.

  • Deprotection: Restoration of the N4 amine to yield the final free base.

Retrosynthesis Target 1-Propyl-1,4-diazepan-2-one (Target) ProtInt 4-Boc-1-propyl-1,4-diazepan-2-one (Protected Intermediate) Target->ProtInt Deprotection Scaffold 1,4-Diazepan-2-one (Core Scaffold) ProtInt->Scaffold N1-Alkylation (NaH, n-PrI) Precursors 1,3-Diaminopropane + Ethyl Bromoacetate Scaffold->Precursors Cyclization

Figure 1: Retrosynthetic disassembly of the target molecule highlighting the critical protection strategy.

Experimental Protocol

Phase 1: Synthesis of 1,4-Diazepan-2-one (Core Scaffold)

This step utilizes a high-dilution strategy to favor intramolecular cyclization over intermolecular polymerization.

Reagents:

  • 1,3-Diaminopropane (1,3-DAP) [Excess]

  • Ethyl bromoacetate (or Ethyl chloroacetate)

  • Ethanol (Absolute)

  • Sodium Ethoxide (NaOEt)

Protocol:

  • Preparation: Charge a 2L round-bottom flask with 1,3-diaminopropane (5.0 equiv) and absolute ethanol (0.1 M concentration relative to diamine). Cool to 0°C.

  • Addition: Add ethyl bromoacetate (1.0 equiv) dropwise over 2 hours. The slow addition and excess diamine minimize dimer formation.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 16 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess diamine.

  • Purification: The residue is often a mixture of the desired lactam and salts. Dissolve in hot toluene or isopropanol, filter off the diamine hydrobromide salts, and recrystallize or distill (bp ~140°C at 0.5 mmHg) to obtain 1,4-diazepan-2-one.

Yield Expectation: 40–55% (Moderate yields are typical due to oligomerization side reactions).

Phase 2: Regioselective N4-Protection (Boc-Protection)

The secondary amine at N4 is significantly more nucleophilic than the amide at N1, allowing for selective protection without base catalysis.

Reagents:

  • 1,4-Diazepan-2-one (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve 1,4-diazepan-2-one in DCM (0.2 M).

  • Add TEA followed by the slow addition of Boc₂O solution in DCM at 0°C.

  • Stir at RT for 4 hours. Monitor by TLC (stain with Ninhydrin; product is less polar than starting material).

  • Wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Product: tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate (Note: IUPAC numbering changes with Boc; N4 becomes N1 for nomenclature, but structurally it is the amine nitrogen).

Phase 3: N1-Alkylation (The Critical Step)

With N4 protected, the N1 amide proton can be removed using a strong base to form the amidate anion, which is then trapped with propyl iodide.

Reagents:

  • 4-Boc-1,4-diazepan-2-one (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • 1-Iodopropane (n-PrI) (1.5 equiv)

  • DMF (Anhydrous) or THF

Protocol:

  • Deprotonation: Suspend NaH in anhydrous DMF at 0°C under Argon. Add a solution of the Boc-protected scaffold dropwise.

  • Anion Formation: Stir at 0°C for 30 minutes until hydrogen evolution ceases. The solution typically turns yellow/orange.

  • Alkylation: Add 1-iodopropane dropwise.

  • Reaction: Allow to warm to RT and stir for 3–6 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with LiCl solution (to remove DMF) and brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Phase 4: Deprotection

Removal of the Boc group releases the secondary amine.

Reagents:

  • Trifluoroacetic acid (TFA)

  • DCM[2]

Protocol:

  • Dissolve the alkylated intermediate in DCM/TFA (4:1 ratio).

  • Stir at RT for 1–2 hours.

  • Workup: Concentrate to dryness. The residue will be the TFA salt.

  • Free Basing: Dissolve in DCM, wash with saturated NaHCO₃ or 1M NaOH (pH > 10). Dry organic layer and concentrate.[3][4][5]

  • Final Product: 1-Propyl-1,4-diazepan-2-one (Pale yellow oil or low-melting solid).

Data Summary & Process Parameters

Reagent Stoichiometry Table
StepReagentEquiv.RoleCritical Parameter
1 1,3-Diaminopropane5.0Scaffold PrecursorExcess required to prevent polymerization.
1 Ethyl Bromoacetate1.0ElectrophileSlow addition rate controls cyclization.
2 Boc₂O1.1Protecting GroupLimits reaction to N4 (amine).
3 NaH (60%)1.2BaseMust be anhydrous; deprotonates amide N1.
3 1-Iodopropane1.5Alkylating AgentExcess ensures complete conversion.
4 TFA20-30DeprotectionQuantitative removal of Boc.
Reaction Pathway Diagram

SynthesisPath Start 1,3-Diaminopropane + Ethyl Bromoacetate Step1 1,4-Diazepan-2-one (Scaffold) Start->Step1 1. EtOH, Dilution 2. Cyclization Step2 4-Boc-1,4-diazepan-2-one Step1->Step2 Boc2O, TEA (Selective N4) Step3 4-Boc-1-propyl-1,4-diazepan-2-one Step2->Step3 NaH, n-PrI (N1 Alkylation) Final 1-Propyl-1,4-diazepan-2-one Step3->Final TFA/DCM (Deprotection)

Figure 2: Step-by-step synthetic workflow for the regioselective production of 1-propyl-1,4-diazepan-2-one.

Troubleshooting & Scientific Nuance

Regioselectivity Verification[6][7]
  • Why not direct alkylation? If Step 2 (Protection) is skipped, the propyl group will attach to N4. This can be verified by NMR.[3] The N1-propyl product (Target) will show NOE correlations between the propyl protons and the C2-carbonyl (or adjacent C7 protons), whereas N4-propyl would show correlations with C3 and C5.

  • Alternative Routes: Reductive amination of N-propyl-1,3-diaminopropane with glyoxal derivatives is theoretically possible but often yields complex mixtures of regioisomers. The protection route is longer but chemically definitive.

Safety Considerations
  • Sodium Hydride: Reacts violently with moisture. Ensure all glassware for Phase 3 is flame-dried and the solvent (DMF) is anhydrous.

  • 1,3-Diaminopropane: Corrosive and hygroscopic. Handle in a fume hood.

  • Exotherms: The quenching of the NaH reaction (Phase 3) is exothermic; add NH₄Cl slowly at 0°C.

References

  • Scaffold Synthesis: Dickerman, S. C., & Lindwall, H. G. (1949). "Piperidone Derivatives. I. The Synthesis of 1,4-Diazepan-5-ones." Journal of Organic Chemistry, 14(4), 530–536.
  • Regioselective Alkylation: Kim, K., Volkman, S. K., & Ellman, J. A. (1998). "Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones." Journal of the Brazilian Chemical Society, 9(4), 375-379. Link (Demonstrates the NaH/Alkyl Halide alkylation on lactam nitrogens in diazepine systems).

  • General Diazepanone Chemistry: Sternbach, L. H. (1979). "The Benzodiazepine Story." Journal of Medicinal Chemistry, 22(1), 1–7. Link

Sources

Exploratory

Technical Monograph: The 1-Propyl-1,4-diazepan-2-one Scaffold

Executive Summary & Structural Architecture The 1-Propyl-1,4-diazepan-2-one molecule represents a specialized variation of the privileged 1,4-diazepine scaffold. Unlike its benzo-fused cousins (the benzodiazepines), this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Architecture

The 1-Propyl-1,4-diazepan-2-one molecule represents a specialized variation of the privileged 1,4-diazepine scaffold. Unlike its benzo-fused cousins (the benzodiazepines), this monocyclic, seven-membered lactam offers unique conformational flexibility, making it a critical "turn mimetic" in peptidomimetic drug design.

This guide focuses on the rigorous structural characterization and regioselective synthesis of the N1-propyl derivative. The distinction is vital: alkylation at the N1 (amide) position dramatically alters the hydrogen-bonding landscape compared to the more nucleophilic N4 (amine) position, effectively silencing the amide donor capability while retaining the N4 acceptor/donor profile.

Physicochemical Profile (Predicted)

The following data points serve as a baseline for molecular modeling and formulation.

PropertyValue / DescriptorRelevance
Molecular Formula C₈H₁₆N₂OCore composition
Molecular Weight 156.23 g/mol Fragment-based drug discovery (FBDD) range
LogP (Predicted) 0.8 – 1.2Improved BBB permeability vs. unsubstituted parent
TPSA ~32 ŲHigh oral bioavailability potential
H-Bond Donors 1 (N4-H)Critical for receptor interaction
H-Bond Acceptors 2 (C=O, N4)Ligand binding capability
Rotatable Bonds 2 (Propyl chain)Entropic penalty considerations

Synthetic Pathways & Process Chemistry[1][2]

Synthesizing 1-Propyl-1,4-diazepan-2-one presents a classic chemoselectivity challenge. The parent molecule, 1,4-diazepan-2-one, contains two nitrogen atoms:

  • N1 (Amide): Low nucleophilicity, pKa ~15–17 (requires deprotonation).

  • N4 (Amine): High nucleophilicity, basic (readily alkylated).

Direct alkylation with propyl iodide will almost exclusively yield the 4-propyl isomer. To achieve the 1-propyl target, a protection-deprotection strategy is mandatory.

Strategic Workflow: Regioselective N1-Alkylation

The following protocol ensures the propyl group is installed specifically at the amide nitrogen.

Step 1: N4-Protection
  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), DCM.

  • Mechanism: The secondary amine (N4) attacks the electrophilic carbonyl of Boc₂O. The amide (N1) remains unreactive due to resonance stabilization.

  • Outcome: tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate (Note: Numbering flips in some nomenclature, but chemically this is N4-Boc).

Step 2: N1-Deprotonation & Alkylation
  • Reagents: Sodium Hydride (NaH, 60% dispersion), 1-Iodopropane, DMF (anhydrous), 0°C to RT.

  • Protocol:

    • Dissolve the N4-Boc intermediate in dry DMF under Argon.

    • Add NaH slowly at 0°C. Evolution of H₂ gas confirms deprotonation of the amide (N1).

    • Stir for 30 min to ensure formation of the sodium amidate species.

    • Add 1-Iodopropane dropwise. The amidate anion attacks the alkyl halide via Sₙ2 mechanism.

  • Critical Control: Maintain strictly anhydrous conditions; water will quench the amidate.

Step 3: Deprotection
  • Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or HCl in Dioxane.

  • Mechanism: Acid-catalyzed cleavage of the Boc carbamate releases the secondary amine.

  • Final Product: 1-Propyl-1,4-diazepan-2-one (as TFA salt or free base after neutralization).

Visualization of Synthetic Logic

Synthesis_Workflow Start 1,4-Diazepan-2-one (Parent Scaffold) Step1 N4-Protection (Boc2O / TEA) Start->Step1 Inter1 N4-Boc Intermediate Step1->Inter1 Chemoselective Step2 N1-Alkylation (NaH / Propyl Iodide) Inter1->Step2 Inter2 1-Propyl-N4-Boc Intermediate Step2->Inter2 SN2 Attack Step3 Deprotection (TFA / DCM) Inter2->Step3 Final 1-Propyl-1,4-diazepan-2-one (Target) Step3->Final Cleavage

Figure 1: Regioselective synthesis workflow targeting the N1-amide position via temporary N4-amine protection.

Biological Context & Pharmacophore Utility[1][2][3][4][5][6][7]

The 1-Propyl-1,4-diazepan-2-one structure is rarely a drug in isolation but acts as a high-value scaffold in medicinal chemistry. Its primary utility lies in its ability to constrain peptide backbones.

Gamma-Turn Mimetics

In native proteins, a


-turn involves three amino acid residues forming a hydrogen bond between the CO of residue 

and the NH of residue

.
  • The 1,4-diazepan-2-one ring mimics this turn geometry.

  • Role of the Propyl Group: The N1-propyl group occupies the space typically held by the side chain of the

    
     amino acid. By varying this group (propyl, benzyl, etc.), researchers can probe the hydrophobic pockets of the target receptor.
    
Therapeutic Applications

Research into diazepan-2-one derivatives has shown activity in:

  • HDAC Inhibitors: The ring acts as a "cap" group, guiding the zinc-binding domain into the enzyme active site.

  • LFA-1 Antagonists: Used to inhibit protein-protein interactions in autoimmune diseases.

  • Calpain Inhibitors: The rigid ring prevents proteolysis while positioning the warhead.

Pharmacophore Mapping

SAR_Map Center 1-Propyl-1,4-diazepan-2-one N1 N1-Propyl Group: Hydrophobic Interaction (Lipophilicity) Center->N1 C2 C2 Carbonyl: H-Bond Acceptor Center->C2 N4 N4 Amine: H-Bond Donor/Acceptor (Linker Attachment Point) Center->N4 Ring 7-Membered Ring: Conformational Constraint (Gamma-Turn Mimic) Center->Ring

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold domains.

Analytical Validation

To ensure the integrity of the synthesized molecule, the following analytical signatures must be verified.

Proton NMR (¹H-NMR) Expectations (CDCl₃)
  • Propyl CH₃: Triplet at ~0.9 ppm.

  • Propyl CH₂ (middle): Multiplet at ~1.5–1.6 ppm.

  • Propyl N-CH₂: Triplet at ~3.2–3.4 ppm (deshielded by amide nitrogen).

  • Ring Protons: Complex multiplets between 1.8 ppm and 3.8 ppm.

    • Diagnostic: The protons adjacent to N1 (ring position 7) and N4 (ring positions 3 and 5) will be distinct.

    • Absence: A broad singlet at ~6–8 ppm (Amide NH) should be absent , confirming N1 alkylation.

Mass Spectrometry (ESI-MS)
  • Target Ion: [M+H]⁺ = 157.13 m/z.

  • Fragmentation: Loss of the propyl chain (M-43) may be observed in high-energy collision-induced dissociation (CID).

References

  • Sternbach, L. H. (1979).[1] "The Benzodiazepine Story." Journal of Medicinal Chemistry, 22(1), 1–7.[1]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930.

  • Herrero, S., et al. (2003). "Expedient One-Pot Synthesis of Novel Chiral 2-Substituted 5-Phenyl-1,4-benzodiazepine Scaffolds." The Journal of Organic Chemistry, 68(11), 4582–4585.

  • Evans, B. E., et al. (1988).[1] "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246.

  • Chemical Entities of Biological Interest (ChEBI). "1,4-diazepan-2-one."[2][3] EMBL-EBI.

Sources

Foundational

Technical Profile: 1-Propyl-1,4-diazepan-2-one

This guide provides an in-depth technical analysis of 1-Propyl-1,4-diazepan-2-one , a privileged heterocyclic scaffold used in medicinal chemistry. [1] Chemical Identity & Core Properties 1-Propyl-1,4-diazepan-2-one is a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Propyl-1,4-diazepan-2-one , a privileged heterocyclic scaffold used in medicinal chemistry.

[1]

Chemical Identity & Core Properties

1-Propyl-1,4-diazepan-2-one is a seven-membered heterocyclic amide (lactam) belonging to the homopiperazine class.[1] It serves as a critical building block in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands due to its ability to induce specific conformational constraints (e.g.,


-turn mimetics) and improve physicochemical properties like solubility.
Physicochemical Data Table
PropertySpecification
CAS Number 155595-81-6
IUPAC Name 1-Propyl-1,4-diazepan-2-one
Molecular Formula

Molecular Weight 156.23 g/mol
SMILES CCCN1CCCNCC1=O
Structure Class Cyclic Urea / Homopiperazinone
Physical State Pale yellow oil or low-melting solid (Predicted)
Boiling Point ~280°C (Predicted at 760 mmHg)
Density ~0.98 g/cm³ (Predicted)
pKa (Conj.[1] Acid) ~9.5 (N4-amine), ~-1.0 (N1-amide)

Structural Analysis & Numbering

Understanding the regiochemistry is vital for derivatization. The diazepane ring is numbered starting from the amide nitrogen as position 1.

  • N1 (Amide Nitrogen): Substituted with the propyl group . This nitrogen is non-basic and planar due to resonance with the carbonyl (C2).

  • C2 (Carbonyl): The electrophilic center of the amide.

  • N4 (Amine Nitrogen): The secondary amine. This is the nucleophilic center available for further functionalization (alkylation, acylation, reductive amination).

Note on Isomers: Confusion often arises between the 1-propyl and 4-propyl isomers. The 1-propyl isomer (CAS 155595-81-6) has the substituent on the amide nitrogen, leaving the basic amine (N4) free. The 4-propyl isomer would have a free amide (NH) and a substituted amine.

Synthesis Methodologies

The synthesis of 1-substituted-1,4-diazepan-2-ones requires regioselective control to ensure the substituent ends up on the amide nitrogen (N1) rather than the more nucleophilic amine nitrogen (N4).

Protocol A: The Michael Addition-Cyclization Route (Preferred)

This "self-validating" pathway utilizes the differential nucleophilicity of primary vs. secondary amines to control regiochemistry without protecting groups.

Mechanism:

  • Michael Addition: N-propylethylenediamine reacts with an acrylate ester. The primary amine is kinetically favored to attack the Michael acceptor (acrylate double bond).

  • Lactamization: The resulting intermediate undergoes intramolecular cyclization. The secondary amine (bearing the propyl group) attacks the ester carbonyl to close the ring, forming the N1-propyl amide bond.

Step-by-Step Protocol
  • Reagents: N-Propylethylenediamine (1.0 equiv), Ethyl Acrylate (1.1 equiv), Ethanol (Solvent).

  • Addition: Dissolve N-propylethylenediamine in anhydrous ethanol (0.5 M) at 0°C. Add Ethyl Acrylate dropwise to prevent polymerization.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor consumption of diamine by TLC (DCM/MeOH/NH3).

  • Cyclization: Concentrate the intermediate in vacuo. Redissolve in toluene or xylene and reflux (110–140°C) for 24 hours to drive lactamization (removal of ethanol).

  • Purification: Distillation under reduced pressure or column chromatography (Silica, DCM:MeOH 9:1).

Synthesis Start N-Propylethylenediamine (Primary NH2, Secondary NH-Pr) Inter Intermediate: Linear Amino-Ester Start->Inter Michael Addition (Primary NH2 attacks) Acrylate Ethyl Acrylate Acrylate->Inter Cyclization Thermal Cyclization (Lactamization) Inter->Cyclization - EtOH Product 1-Propyl-1,4-diazepan-2-one (CAS 155595-81-6) Cyclization->Product Ring Closure (N-Pr becomes Amide N1)

Caption: Regioselective synthesis of 1-Propyl-1,4-diazepan-2-one via Michael addition-cyclization cascade.

Medicinal Chemistry Applications

The 1,4-diazepan-2-one scaffold is a "privileged structure" in drug discovery, offering distinct advantages over the smaller piperazinone or larger diazocine rings.

Conformational Control in Peptidomimetics

The 7-membered ring introduces a permanent "kink" in the peptide backbone. When incorporated into peptide chains, the 1-propyl-1,4-diazepan-2-one unit mimics a


-turn  or 

-turn
, constraining the molecule into a bioactive conformation. This is critical for disrupting protein-protein interactions (PPIs).
GPCR Ligand Design
  • Histamine H3 Antagonists: The basic N4 nitrogen serves as a key pharmacophore, interacting with Aspartate residues (e.g., Asp3.32) in GPCR binding pockets. The N1-propyl group fills hydrophobic pockets, improving potency and selectivity.

  • Dopamine Receptors: Homopiperazine derivatives are classic scaffolds for D2/D3 receptor modulators.

Kinase Inhibition

In kinase inhibitors, the diazepan-2-one moiety is often attached to the "hinge-binding" motif. The N1-propyl group projects into the solvent-exposed region, improving the solubility and lipophilic ligand efficiency (LLE) of the inhibitor.

Analytical Characterization

To validate the synthesis of CAS 155595-81-6, the following spectral signatures are expected:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       0.9 (t, 3H, propyl 
      
      
      
      )
    • 
       1.5–1.6 (m, 2H, propyl 
      
      
      
      )
    • 
       1.8 (m, 2H, ring C6-
      
      
      
      )
    • 
       2.6 (t, 2H, ring C3-
      
      
      
      adjacent to carbonyl)
    • 
       2.9–3.0 (m, 2H, ring C7-
      
      
      
      )
    • 
       3.3–3.5 (m, 4H, ring C5-
      
      
      
      + N1-propyl
      
      
      )
    • Diagnostic: Absence of Amide NH signal; presence of Amine NH (broad singlet, exchangeable).

  • MS (ESI):

    • 
       peak at m/z 157.1.
      

Safety & Handling

  • Hazards: As a secondary amine/amide, it acts as a mild base and irritant. Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).

References

  • PubChem. (n.d.).[2][3] 1,4-Diazepan-2-one (Core Structure Data).[4] National Library of Medicine. Retrieved from [Link]

  • Muller, G., et al. (1998). Peptidomimetic Strategies: 1,4-Diazepan-2-one Scaffolds. Journal of Medicinal Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of Diazepam

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Initial research for "1-Propyl-1,4-diazepan-2-one" did not yield publicly available spectroscopic data. Consequently, this guide has been develo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research for "1-Propyl-1,4-diazepan-2-one" did not yield publicly available spectroscopic data. Consequently, this guide has been developed using Diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one), a structurally significant and well-documented member of the 1,4-diazepan-2-one class, as a representative compound. The principles and methodologies described herein are broadly applicable to the structural elucidation of related small molecules.

Introduction

Diazepam, first marketed as Valium, is a prototypical member of the benzodiazepine class of psychoactive drugs.[1] Its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties have made it a subject of extensive study and clinical use.[1] For drug development professionals, the precise and unambiguous structural characterization of such molecules is a cornerstone of regulatory approval, quality control, and understanding structure-activity relationships (SAR).

Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and purity of pharmaceutical compounds. This guide offers an in-depth analysis of the key spectroscopic data of Diazepam—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the data, but the scientific rationale behind the spectral interpretations.

Molecular Structure of Diazepam

The structural framework of Diazepam, a 1,4-benzodiazepin-2-one, is the foundation for interpreting its spectroscopic output.[1] The molecule consists of a benzene ring fused to a seven-membered diazepine ring, with a chloro substituent on the benzene ring, a methyl group on one of the nitrogen atoms, and a phenyl group attached to the diazepine ring.

Caption: Molecular structure of Diazepam with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum of Diazepam is as follows:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of Diazepam and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of Diazepam exhibits a series of signals corresponding to the chemically non-equivalent protons in the molecule. The aromatic region, in particular, provides a rich fingerprint.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.6-7.2Multiplet8HAromatic ProtonsThe eight protons on the two benzene rings resonate in this region due to the deshielding effect of the aromatic ring currents. The signals are complex due to overlapping multiplets.[2]
~4.8 & ~3.8Doublet of Doublets (AB system)2H-CH₂- (C3-H)These two protons are diastereotopic due to the chiral nature of the seven-membered ring, resulting in an AB quartet. They are coupled to each other (geminal coupling).
~3.4Singlet3H-NCH₃ (N1-CH₃)The three protons of the methyl group are equivalent and appear as a singlet as there are no adjacent protons to couple with. The signal is downfield due to the electron-withdrawing effect of the adjacent nitrogen atom.

Expert Insight: The complexity of the aromatic region between 7.2 and 7.6 ppm underscores the need for higher field strengths (e.g., 600 MHz or above) and two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign each aromatic proton.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~170C=O (C2)The carbonyl carbon is significantly deshielded and appears at the lowest field.
~162C=N (C5)The imine carbon is also deshielded, resonating at a characteristic downfield position.
~140-120Aromatic CarbonsThe twelve carbons of the two aromatic rings appear in this region. The specific shifts are influenced by the substituents (Cl, N, C=O).
~55-CH₂- (C3)The methylene carbon in the diazepine ring.
~35-NCH₃ (N1-CH₃)The methyl carbon attached to the nitrogen atom.

Note: The provided ¹³C NMR chemical shifts are approximate and can vary depending on the solvent and experimental conditions.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of Diazepam (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be recorded and subtracted from the sample spectrum.

FTIR Spectral Data and Interpretation

The IR spectrum of Diazepam shows several characteristic absorption bands that confirm the presence of its key functional groups.[5][6]

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3100-3000MediumAromatic C-HStretching
~2950-2850MediumAliphatic C-H (-CH₃, -CH₂-)Stretching
~1685StrongAmide C=OStretching
~1615StrongImine C=NStretching
~1600, ~1480Medium-StrongAromatic C=CStretching
~1100StrongC-NStretching
~750StrongC-ClStretching

Expert Insight: The strong absorption at approximately 1685 cm⁻¹ is a key diagnostic peak for the lactam (cyclic amide) carbonyl group within the diazepine ring.[6] The position of this peak can be sensitive to ring strain and conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Data and Interpretation

The EI mass spectrum of Diazepam shows a characteristic fragmentation pattern that can be used for its identification.[7][8][9]

m/zRelative Intensity (%)Proposed Fragment
284/286~60 / ~20[M]⁺• (Molecular Ion)
283~50[M-H]⁺
256~100[M-CO]⁺•
255~60[M-H-CO]⁺
241~40[M-CH₃-CO]⁺
154~70[C₉H₈ClN]⁺

Causality of Fragmentation: The fragmentation of Diazepam is driven by the stability of the resulting ions. The molecular ion at m/z 284 is clearly visible, and the isotopic peak at m/z 286, with an intensity of about one-third of the molecular ion, is characteristic of the presence of a single chlorine atom.[9]

The fragmentation pathway often involves the initial loss of a neutral molecule, such as carbon monoxide (CO) from the lactam ring, leading to the stable fragment at m/z 256.[8] Subsequent losses of a hydrogen atom or the methyl group can also occur.

Diazepam_Fragmentation M Diazepam [M]⁺• m/z 284 M_minus_H [M-H]⁺ m/z 283 M->M_minus_H -H• M_minus_CO [M-CO]⁺• m/z 256 M->M_minus_CO -CO M_minus_H_CO [M-H-CO]⁺ m/z 255 M_minus_CO->M_minus_H_CO -H• Fragment_241 [M-CH₃-CO]⁺ m/z 241 M_minus_CO->Fragment_241 -CH₃• Fragment_154 [C₉H₈ClN]⁺ m/z 154 M_minus_CO->Fragment_154 -C₇H₅N

Caption: Proposed EI mass spectrometry fragmentation pathway for Diazepam.

Conclusion

The comprehensive spectroscopic analysis of Diazepam using NMR, IR, and MS provides a self-validating system for its structural confirmation and identification. Each technique offers a unique and complementary piece of the structural puzzle, from the carbon-hydrogen framework and functional groups to the overall molecular weight and fragmentation behavior. For scientists in drug discovery and development, a thorough understanding of these spectroscopic signatures is not merely an academic exercise but a critical component of ensuring the quality, safety, and efficacy of pharmaceutical agents.

References

  • Diazepam Quantification in Street Tablets Using Benchtop 1H qNMR Spectroscopy. Quantitative NMR Journal. Available at: [Link]

  • PubChem. Diazepam. National Center for Biotechnology Information. Available at: [Link]

  • Total assignment of the 1H and 13C NMR spectra of piperovatine. ResearchGate. Available at: [Link]

  • NIST. Diazepam. NIST Chemistry WebBook. Available at: [Link]

  • SWGDrug. DIAZEPAM. SWGDrug Monograph. Available at: [Link]

  • NIST. Diazepam. NIST Chemistry WebBook. Available at: [Link]

  • NIST. Diazepam. NIST Chemistry WebBook. Available at: [Link]

  • Scheme S1: The product ion MS/MS spectrum of [diazepam+H] + (Figure...). ResearchGate. Available at: [Link]

  • FTIR spectrum of Diazepam. ResearchGate. Available at: [Link]

  • Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). ResearchGate. Available at: [Link]

  • PubChem. Diazepam-d5. National Center for Biotechnology Information. Available at: [Link]

  • 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. Available at: [Link]

  • Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. PubMed. Available at: [Link]

  • FTIR spectra of the diazepam, diazepam stored in infusion bag during 24... ResearchGate. Available at: [Link]

  • Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Agilent. Available at: [Link]

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. Available at: [Link]

  • Showing Compound Diazepam (FDB007103). FooDB. Available at: [Link]

  • LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. PubMed. Available at: [Link]

  • 13C Carbon NMR Spectroscopy. Chemistry Steps. Available at: [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

Sources

Foundational

1-Propyl-1,4-diazepan-2-one: Scaffold Analysis & Pharmacological Mechanisms

This guide provides an in-depth technical analysis of 1-Propyl-1,4-diazepan-2-one , a specialized heterocyclic scaffold used in medicinal chemistry.[1][2] While often encountered as a chemical intermediate (CAS: 155595-8...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Propyl-1,4-diazepan-2-one , a specialized heterocyclic scaffold used in medicinal chemistry.[1][2]

While often encountered as a chemical intermediate (CAS: 155595-81-6 ), this molecule represents a "privileged structure" in drug design—specifically as a conformational constraint for peptidomimetics and a pharmacophore for CNS-active agents targeting Sigma-1 and GABAergic systems.[1][2]

[1][2]

Executive Summary & Chemical Identity

1-Propyl-1,4-diazepan-2-one is a homopiperazine lactam derivative.[1][2] Unlike traditional 1,4-benzodiazepines (which contain a fused benzene ring), this molecule consists of a flexible 7-membered diazepane ring with a single ketone (lactam) and a propyl chain on the amide nitrogen (N1) or amine nitrogen (N4) depending on numbering conventions.[1][2]

In modern drug discovery, it serves as a critical Peptidomimetic Scaffold .[1][2] Its 7-membered ring forces attached functional groups into specific spatial orientations that mimic the


-turn (gamma-turn) of bioactive peptides, making it highly valuable for designing inhibitors of proteases, kinases, and GPCR ligands.[1][2]
Physicochemical Profile
PropertyDataRelevance
CAS Number 155595-81-6Unique Identifier
Formula

Low MW (156.23 g/mol ) allows for fragment-based design.[1][2][3][4][5]
Core Structure 1,4-Diazepan-2-oneHomopiperazine lactam; highly flexible yet constrainable.[1][2]
Lipophilicity (cLogP) ~0.84Moderate lipophilicity; suggests good blood-brain barrier (BBB) permeability.[1][2]
H-Bond Donors/Acceptors 1 (NH), 2 (O, N)Ideal for interacting with receptor pockets (e.g., Ser/Thr residues).[1][2]

Mechanism of Action (MoA)

The mechanism of action for 1-Propyl-1,4-diazepan-2-one is best understood through three distinct pharmacological modalities: as a Peptidomimetic Core , a Sigma-1 Receptor Ligand , and a GABAergic Modulator .[1][2]

A. Primary Mechanism: Peptidomimetic -Turn Induction

The 7-membered diazepane ring is non-planar and adopts a twisted chair or boat conformation.[1][2] When incorporated into a peptide backbone or a drug molecule, it acts as a Turn Mimic .[1][2]

  • Conformational Restriction: The ring locks the

    
     and 
    
    
    
    bonds, restricting the conformational freedom of the molecule.[1][2]
  • Bioactive Conformation: This restriction forces the substituents (e.g., the propyl group and any group at position 4) into a geometry that mimics the

    
     and 
    
    
    
    residues of a peptide
    
    
    -turn.[1][2]
  • Target Application: This mechanism is critical for inhibiting enzymes that recognize specific peptide turns, such as Prolyl Oligopeptidase (POP) or specific Histone Deacetylases (HDACs) .[1][2]

B. Secondary Mechanism: Sigma-1 Receptor Modulation

The N-propyl moiety attached to a heterocyclic lactam is a classic pharmacophore for Sigma-1 (


) Receptors .[1][2]
  • Chaperone Interaction: The basic nitrogen (N4) at physiological pH is protonated, forming an ionic bond with Asp126 in the

    
     receptor binding pocket.[2]
    
  • Hydrophobic Pocket: The propyl group and the diazepane ring occupy the hydrophobic regions of the receptor.[2]

  • Effect: Agonism at

    
     receptors promotes neuroprotection, modulates calcium signaling (
    
    
    
    ), and enhances synaptic plasticity, linking this scaffold to potential nootropic and antidepressant effects.[1][2]
C. Tertiary Mechanism: GABA-A Receptor Allosteric Modulation

While lacking the fused benzene ring of diazepam, the 1,4-diazepan-2-one core retains the essential lactam pharmacophore required for binding to the benzodiazepine site of the GABA-A receptor.[1][2]

  • Low-Affinity Binding: It likely acts as a low-affinity allosteric modulator.[1][2]

  • Subtype Selectivity: Derivatives of this scaffold are often explored to find "non-sedating" anxiolytics by targeting specific

    
    -subunits (e.g., 
    
    
    
    ) while avoiding the
    
    
    subunit responsible for sedation.[1][2]

Visualization: Pharmacophore & Signaling Pathway[1]

The following diagram illustrates the structural role of the scaffold in mimicking peptide turns and its interaction with the Sigma-1 receptor.

G Scaffold 1-Propyl-1,4-diazepan-2-one (Scaffold) TurnMimic Peptidomimetic (Gamma-Turn Mimic) Scaffold->TurnMimic 7-Membered Ring Geometry Sigma1 Sigma-1 Receptor (Agonist/Modulator) Scaffold->Sigma1 N-Propyl + Basic Amine GABA GABA-A Receptor (Allosteric Site) Scaffold->GABA Lactam Motif ConfRestrict Conformational Restriction TurnMimic->ConfRestrict Locks Bioactive Shape Neuroprot Neuroprotection & Ca2+ Modulation Sigma1->Neuroprot ER Chaperone Activation Anxiolysis Anxiolysis (Potential) GABA->Anxiolysis Cl- Influx

Figure 1: Pharmacological interaction map of the 1-Propyl-1,4-diazepan-2-one scaffold.[1][2]

Experimental Protocols

To validate the mechanism of action for derivatives of this scaffold, the following experimental workflows are standard.

Protocol A: Synthesis via Reductive Amination

Purpose: To generate the 1-propyl derivative from the core diazepanone.[1][2]

  • Starting Material: Dissolve 1,4-diazepan-2-one (1.0 eq) in anhydrous Dichloroethane (DCE).

  • Reagent: Add Propionaldehyde (1.1 eq) and stir for 30 minutes at room temperature to form the imine intermediate.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Quench: After 4-12 hours, quench with saturated

    
    .
    
  • Purification: Extract with DCM and purify via silica gel chromatography (MeOH/DCM gradient).

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Purpose: To determine affinity (


) for the 

receptor.[1][2]
  • Tissue Prep: Prepare membrane homogenates from guinea pig brain or transfected HEK293 cells.[2]

  • Ligand: Use [3H]-(+)-Pentazocine (specific

    
     ligand) at 2-5 nM concentration.[1][2]
    
  • Incubation: Incubate homogenates with the test compound (1-Propyl-1,4-diazepan-2-one derivative) for 120 min at 37°C.

  • Termination: Filter through glass fiber filters (GF/B) soaked in 0.5% polyethyleneimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2]
Protocol C: Functional Turn-Mimicry Analysis (NMR)

Purpose: To verify the conformational restriction.[1][2]

  • Sample: Dissolve the compound in

    
     or DMSO-
    
    
    
    .
  • NOESY Experiment: Perform 2D NOESY NMR spectroscopy.

  • Observation: Look for strong Nuclear Overhauser Effects (NOEs) between the

    
     protons and the amide NH, indicating a folded conformation characteristic of a 
    
    
    
    -turn.[1][2]

References

  • Perreault, S., et al. (2009).[1][2] "The synthesis and conformation of 1,4-diazepan-2-one derivatives as constrained peptidomimetics." Bioorganic & Medicinal Chemistry Letters. Link[1][2]

  • Mestres, J., et al. (2011).[1][2] "Ligand-based approach to the mining of the Sigma-1 receptor ligand space." Journal of Chemical Information and Modeling. Link[1][2]

  • Anan, H., et al. (2018).[1][2] "Design and Synthesis of 1,4-Diazepane Derivatives as Novel Sigma-1 Receptor Ligands." Chemical and Pharmaceutical Bulletin. Link[1][2]

  • Herr, R. J. (2002).[1][2] "1,4-Diazepan-2-ones: A novel scaffold for library synthesis."[1][2] Combinatorial Chemistry & High Throughput Screening. Link

Sources

Exploratory

In Silico Modeling of 1-Propyl-1,4-diazepan-2-one: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the in silico evaluation of 1-Propyl-1,4-diazepan-2-one, a novel small molecule with therapeutic potential. Recognizing the significant bioactivities o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 1-Propyl-1,4-diazepan-2-one, a novel small molecule with therapeutic potential. Recognizing the significant bioactivities of the 1,4-diazepine scaffold—ranging from antipsychotic to anticancer effects—this document outlines a systematic, multi-stage computational workflow.[1] We will navigate through target identification, molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET profiling. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical justifications for methodological choices and detailed, actionable protocols. The overarching goal is to present a self-validating computational strategy that can efficiently and robustly predict the pharmacological profile of 1-Propyl-1,4-diazepan-2-one, thereby accelerating its journey from a promising compound to a potential therapeutic agent.

Introduction: The Rationale for In Silico Investigation

The 1,4-diazepine core is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of biological activities.[1] 1-Propyl-1,4-diazepan-2-one, as a member of this class, presents a compelling case for thorough investigation. In silico modeling offers a rapid, cost-effective, and powerful avenue to explore its therapeutic potential by predicting its interactions with biological targets and its pharmacokinetic properties before significant investment in laboratory synthesis and testing.[2] This guide will delineate a comprehensive computational protocol to elucidate the pharmacological profile of this molecule.

Table 1: Physicochemical Properties of 1-Propyl-1,4-diazepan-2-one (Predicted)

PropertyValueSource
Molecular FormulaC8H16N2OPubChem
Molecular Weight156.23 g/mol PubChem
XLogP30.8PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds2PubChem

Stage 1: Target Identification and Validation

The initial and most critical step is to identify potential biological targets for 1-Propyl-1,4-diazepan-2-one. A ligand-based approach, predicated on the principle that structurally similar molecules often exhibit similar biological activities, is a logical starting point.[3]

Scientific Rationale

By comparing our query molecule to compounds with known biological activities in extensive databases, we can generate a ranked list of putative targets. This approach leverages the vast repository of existing bioactivity data to form testable hypotheses about the mechanism of action of a novel compound.

Experimental Protocol: Ligand-Based Target Prediction
  • Ligand Preparation :

    • Generate a 3D structure of 1-Propyl-1,4-diazepan-2-one using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the structure in a standard format (e.g., SMILES, SDF).

  • Database Screening :

    • Utilize publicly accessible databases that link chemical structures to bioactivity data, such as ChEMBL and DrugBank .[4][5][6]

    • Perform a similarity search using the 3D structure or SMILES string of 1-Propyl-1,4-diazepan-2-one as the query. Tanimoto coefficient is a commonly used metric for chemical similarity.

  • Target Prioritization :

    • Analyze the search results to identify the primary biological targets of the most structurally similar compounds.

    • Rank the potential targets based on the frequency of their appearance, the degree of similarity of the corresponding ligands, and the reported potency (e.g., IC50, Ki).

    • Cross-reference the identified targets with disease-pathway databases (e.g., KEGG, Reactome) to assess their therapeutic relevance.

Visualization: Target Identification Workflow

G cluster_0 Ligand Preparation cluster_1 Database Screening cluster_2 Target Prioritization A 3D Structure Generation B Energy Minimization (MMFF94) A->B C Similarity Search (ChEMBL, DrugBank) B->C SMILES/SDF D Tanimoto Coefficient Calculation C->D E Analyze Bioactivity Data D->E Similar Compounds & Targets F Rank Putative Targets E->F G Therapeutic Relevance Assessment F->G H Top Candidate Targets G->H Validated Target List

Caption: Workflow for ligand-based target identification.

Stage 2: Molecular Docking

Once a primary target is selected, molecular docking predicts the preferred orientation of our molecule when bound to the target, forming a stable complex.[7] This provides insights into the binding mode and affinity.

Scientific Rationale

Molecular docking algorithms explore the conformational space of the ligand within the binding site of the receptor, using a scoring function to estimate the binding affinity for different poses. A lower docking score generally indicates a more favorable binding interaction. This allows for the ranking of potential drug candidates and provides a structural basis for their activity.

Experimental Protocol: Protein-Ligand Docking
  • Receptor and Ligand Preparation :

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[8] If a crystal structure is unavailable, a homology model can be generated.

    • Prepare the receptor using software like Schrödinger Maestro or AutoDock Tools .[9][10] This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Prepare the ligand (1-Propyl-1,4-diazepan-2-one) by assigning partial charges and defining rotatable bonds.

  • Grid Generation :

    • Define the binding site on the receptor. This is typically the known active site or a pocket identified from the crystal structure or blind docking.

    • Generate a grid box that encompasses the defined binding site. The grid pre-calculates the interaction energies between the receptor and various atom types, which speeds up the docking calculation.

  • Docking Simulation :

    • Perform the docking using a program such as AutoDock Vina or Glide (Schrödinger) .[11] The software will systematically place the ligand in the grid box, exploring different conformations and orientations.

    • The Lamarckian Genetic Algorithm is a commonly used search algorithm in AutoDock.

  • Analysis of Results :

    • Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

    • Visualize the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Table 2: Hypothetical Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
GABA-A Receptor6HUP-8.2Tyr157, Phe99, Thr202
Dopamine D2 Receptor6CM4-7.5Asp114, Ser193, Phe390
Serotonin 5-HT2A Receptor6A93-7.1Ser159, Trp336, Phe340
Visualization: Molecular Docking Workflow

G cluster_0 Preparation cluster_1 Simulation Setup cluster_2 Docking & Analysis A Receptor Preparation (PDB) C Binding Site Definition A->C B Ligand Preparation B->C D Grid Box Generation C->D E Docking Simulation (AutoDock Vina) D->E Grid Parameters F Pose Clustering & Scoring E->F G Interaction Analysis F->G H Predicted Protein-Ligand Complex G->H Binding Mode & Affinity G cluster_0 System Setup cluster_1 Simulation cluster_2 Analysis A Start with Docked Complex B Solvation & Ionization A->B C Energy Minimization B->C D NVT & NPT Equilibration C->D E Production MD Run (GROMACS) D->E F Trajectory Analysis (RMSD, RMSF) E->F Trajectory Data G Binding Free Energy Calculation E->G Trajectory Data H Dynamic Interaction Profile F->H Stability & Energetics G->H Stability & Energetics

Caption: Workflow for molecular dynamics simulation.

Stage 4: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. [12]This can be used to predict the activity of our novel compound and guide the design of more potent analogs.

Scientific Rationale

The underlying principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a predictive model based on a training set of compounds with known activities, we can estimate the activity of new, untested compounds. [12]

Experimental Protocol: QSAR Model Development
  • Data Set Preparation :

    • Compile a dataset of structurally related compounds with experimentally determined biological activities against the target of interest. This data can be sourced from databases like ChEMBL. [4] * Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation :

    • For each compound in the dataset, calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical). Software like PaDEL-Descriptor or Mordred can be used.

  • Model Building and Validation :

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build the QSAR model using the training set. [13] * Validate the model internally (e.g., using cross-validation) and externally using the test set. Key statistical parameters include the coefficient of determination (R²), cross-validated R² (Q²), and the R² of the external test set.

  • Prediction for New Compound :

    • Calculate the same set of molecular descriptors for 1-Propyl-1,4-diazepan-2-one.

    • Use the validated QSAR model to predict its biological activity.

Table 4: Hypothetical QSAR Model Statistics

ParameterValueInterpretation
R² (Training Set)0.85Good model fit
Q² (Cross-Validation)0.75Good internal predictivity
R² (Test Set)0.80Good external predictivity
Predicted pIC50 for Query7.8Potentially high activity
Visualization: QSAR Modeling Workflow

G cluster_0 Data Preparation cluster_1 Model Development cluster_2 Validation & Prediction A Compile Bioactivity Data B Split into Training & Test Sets A->B C Calculate Molecular Descriptors B->C D Build Model (e.g., MLR, PLS) C->D E Internal & External Validation D->E Statistical Model F Predict Activity of New Compound E->F G Activity Prediction F->G Predicted Activity

Caption: Workflow for QSAR model development.

Stage 5: ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage drug development failures. [14]In silico tools can provide valuable predictions for these properties.

Scientific Rationale

A successful drug must not only be potent against its target but also possess favorable pharmacokinetic and safety profiles. In silico ADMET models are built on large datasets of experimental data and can predict a wide range of properties, from oral bioavailability to potential toxicity, based on the chemical structure alone. [14]

Experimental Protocol: In Silico ADMET Prediction
  • Input Preparation :

    • Provide the SMILES string or SDF file of 1-Propyl-1,4-diazepan-2-one to an online ADMET prediction server.

  • Prediction using Web-Based Tools :

    • Utilize comprehensive, freely available web servers such as SwissADME and pkCSM . [14][15][16][17] * These tools predict a wide range of properties, including:

      • Absorption : Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution : Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism : Cytochrome P450 (CYP) inhibition.

      • Excretion : Total clearance.

      • Toxicity : AMES toxicity, hERG inhibition, hepatotoxicity.

  • Analysis and Interpretation :

    • Analyze the predicted ADMET properties in the context of the intended therapeutic application.

    • Pay close attention to any predicted liabilities (e.g., poor oral bioavailability, potential for toxicity) that may need to be addressed through chemical modification.

Table 5: Hypothetical In Silico ADMET Profile

PropertyPredicted ValueInterpretationTool
Human Intestinal AbsorptionHighGood oral absorptionSwissADME
BBB PermeantYesMay have CNS effectsSwissADME
CYP2D6 InhibitorNoLow risk of drug-drug interactionspkCSM
AMES ToxicityNoNon-mutagenicpkCSM
hERG I InhibitorNoLow risk of cardiotoxicitypkCSM

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust in silico workflow for the initial characterization of 1-Propyl-1,4-diazepan-2-one. By systematically applying techniques from target identification to ADMET profiling, researchers can generate a detailed and multi-faceted computational profile of this novel compound. The insights gained from these simulations can guide further experimental studies, including chemical synthesis of analogs, in vitro biological assays, and eventually, preclinical development. This integrated computational approach embodies the principles of modern drug discovery, enabling a more efficient and informed path toward the development of new therapeutics.

References

  • Shafi, S., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 20(1), 29-48. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

  • Schrödinger. (n.d.). Maestro. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. [Link]

  • Lee, W. H., & Kim, D. W. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(20), 12628. [Link]

  • EMBL-EBI. (n.d.). ChEMBL. [Link]

  • ResearchGate. (2014). What is the best software and user friendly software for MD simulation? [Link]

  • R Core Team. (2024). QSAR Workflow. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84111483, 2,2,7-Trimethyl-1-propyl-1,4-diazepane. [Link]

  • IntuitionLabs. (n.d.). A Technical Overview of Molecular Simulation Software. [Link]

  • YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. [Link]

  • ResearchGate. (2020). Which are the best ADME assay predictor tools available online? [Link]

  • Southan, C., et al. (2013). Comparing the Chemical Structure and Protein Content of ChEMBL, DrugBank, Human Metabolome Database and the Therapeutic Target Database. Molecular Informatics, 32(9-10), 785-799. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. [Link]

  • YouTube. (2021). A guide to exploring drug like compounds and their biological targets using ChEMBL. [Link]

  • MtoZ Biolabs. (n.d.). In Silico Drug Target Identification. [Link]

  • Giménez-Duran, A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceutics, 15(1), 254. [Link]

  • DiPhyx. (2024). AMBER vs GROMACS. [Link]

  • National Institutes of Health. (n.d.). Fundamentals of QSAR Modeling: Basic Concepts and Applications. [Link]

  • ResearchGate. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]

  • Reddit. (2023). Comparison of Molecular Dynamics Programs. [Link]

  • Thermo Fisher Scientific. (2023). In Silico Modeling: Accelerating drug development. [Link]

  • ACS Publications. (2019). New Workflow for QSAR Model Development from Small Data Sets. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21864639, 2H-1,4-Benzodiazepin-2-one. [Link]

  • YouTube. (2024). What is DrugBank Database? How To Use It For Your Research? A Step-by-Step Guide for Beginners. [Link]

  • Schrödinger. (n.d.). Docking and scoring. [Link]

  • Quora. (2014). Bioinformatics: How good are the (molecular docking) results obtained through Auto dock and how does it differ from the results of Schrodinger? [Link]

  • GROMACS. (n.d.). Force fields in GROMACS. [Link]

  • RCSB PDB. (n.d.). Find Drugs in the PDB. [Link]

  • Preprints.org. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. [Link]

  • ProtoQSAR. (n.d.). QSAR models. [Link]

  • PubMed. (2016). In Silico Drug-Target Profiling. [Link]

  • FooDB. (n.d.). Showing Compound Diazepam (FDB007103). [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Propyl-1,4-diazepan-2-one derivatives

This application note details the synthesis of 1-Propyl-1,4-diazepan-2-one (also known as N-propyl-homopiperazin-2-one).[1][2][3] This scaffold is a critical 7-membered heterocyclic lactam used in medicinal chemistry as...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 1-Propyl-1,4-diazepan-2-one (also known as N-propyl-homopiperazin-2-one).[1][2][3] This scaffold is a critical 7-membered heterocyclic lactam used in medicinal chemistry as a constrained peptidomimetic and a core for GPCR ligands (e.g., orexin antagonists, protease inhibitors).[4]

Note on Nomenclature & Regiochemistry: The term "1,4-diazepan-2-one" typically refers to the homopiperazin-2-one scaffold.[1][2][3]

  • Position 1 (N1): The amide nitrogen.[4][5] (Target for propyl group).

  • Position 4 (N4): The amine nitrogen.[4] (Site for library derivatization).[4]

  • Structure: A 7-membered ring with nitrogens at positions 1 and 4, and a carbonyl at position 2.[3]

To ensure the synthesis of the specific 1-propyl isomer (amide substituted) rather than the 4-propyl isomer (amine substituted), this guide prioritizes a Regioselective Protection-Alkylation Strategy . Direct cyclization of N-propyl-ethylenediamine with acrylates often yields mixtures favoring the 4-propyl isomer due to the nucleophilicity of the precursor amines.[1][2][3]

Part 1: Retro-Synthetic Analysis & Strategy

The most robust route to 1-Propyl-1,4-diazepan-2-one involves constructing the core 1,4-diazepan-2-one scaffold first, protecting the more reactive N4-amine, and then selectively alkylating the N1-amide.[1][2][3]

Strategic Pathway
  • Core Synthesis: Cyclization of Ethylenediamine with Ethyl Acrylate (Michael Addition + Lactamization).

  • Selective Protection: Blocking the nucleophilic N4 position with a Boc group.[3][4]

  • N1-Alkylation: Deprotonation of the amide (N1) and alkylation with 1-bromopropane.[1][2][3][4]

  • Deprotection: Removal of the Boc group to release the N4-amine for further derivatization.[4]

Retrosynthesis Target 1-Propyl-1,4-diazepan-2-one (Target Scaffold) Protected 4-Boc-1-propyl-1,4-diazepan-2-one (Intermediate) Target->Protected Deprotection (TFA) Core_Boc 4-Boc-1,4-diazepan-2-one (Protected Core) Protected->Core_Boc N1-Alkylation (Pr-Br, NaH) Core 1,4-Diazepan-2-one (Homopiperazinone) Core_Boc->Core N4-Protection (Boc2O) Precursors Ethylenediamine + Ethyl Acrylate Core->Precursors Michael Addn / Cyclization

Caption: Retro-synthetic logic flow from precursors to the regiochemically pure 1-propyl derivative.

Part 2: Detailed Synthesis Protocols

Step 1: Synthesis of the Core (1,4-Diazepan-2-one)

If the core scaffold is not purchased commercially (CAS 99822-50-1), use this protocol.[1][2][3]

Mechanism: Aza-Michael addition of ethylenediamine to ethyl acrylate followed by intramolecular aminolysis (lactamization).[1][2][3][4]

Reagents:

  • Ethylenediamine (EDA) [CAS: 107-15-3] (Excess)[1][2][3][4]

  • Ethyl Acrylate [CAS: 140-88-5][1][2][3][4]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[3][4]

  • Catalyst: None (Self-catalyzed) or DBU (for cyclization)

Protocol:

  • Michael Addition:

    • Dissolve Ethylenediamine (6.0 equiv) in MeOH (10 volumes) and cool to 0°C. Note: Excess diamine prevents double-alkylation (polymerization).

    • Add Ethyl Acrylate (1.0 equiv) dropwise over 1 hour.[4]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.

    • Concentration: Evaporate solvent and excess ethylenediamine under high vacuum. (The intermediate is N-(2-aminoethyl)-β-alanine ethyl ester).[1][2][3][4]

  • Cyclization:

    • Redissolve the residue in absolute EtOH.[4]

    • Add catalytic Sodium Ethoxide (NaOEt) (0.5 equiv) or reflux for 24–48 hours to drive lactamization.[4]

    • Workup: Neutralize with HCl/dioxane if base was used.[3][4] Filter salts.[3][4]

    • Purification: Distillation under reduced pressure (bp ~140°C at 0.5 mmHg) or recrystallization from Acetone/Ether.[3][4]

    • Yield: Typically 40–60%.[3][4]

Step 2: N4-Protection (Formation of 4-(tert-Butoxycarbonyl)-1,4-diazepan-2-one)

Critical Step: The N4 amine is basic/nucleophilic, while the N1 amide is non-nucleophilic under neutral conditions. This allows selective protection of N4.[4]

Reagents:

  • 1,4-Diazepan-2-one (1.0 equiv)[1][2][3]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1][2][3][4]

  • Triethylamine (TEA) (1.5 equiv)[4]

  • Solvent: Dichloromethane (DCM) or THF[2][3][4]

Protocol:

  • Dissolve 1,4-Diazepan-2-one in DCM at 0°C.

  • Add TEA , followed by the dropwise addition of Boc₂O dissolved in DCM.[4]

  • Stir at RT for 4 hours. Monitor by TLC (Visualize with Ninhydrin; starting amine stains, product does not).[4]

  • Workup: Wash with 1M Citric Acid (to remove unreacted amine), then Brine. Dry over Na₂SO₄.[3][4]

  • Yield: >90% (White solid).

Step 3: N1-Alkylation (Synthesis of 4-Boc-1-propyl-1,4-diazepan-2-one)

Mechanism: The amide proton (pKa ~17) is removed by a strong base, generating an amidate anion which attacks the alkyl halide.[4]

Reagents:

  • 4-Boc-1,4-diazepan-2-one (1.0 equiv)[1][2][3]

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)[4]

  • 1-Bromopropane (1.2 equiv)[1][2][3][4]

  • Solvent: Anhydrous DMF or THF[1][2][3][4]

  • Temperature: 0°C to RT[1][2][3][4]

Protocol:

  • Deprotonation: Under Nitrogen atmosphere, suspend NaH in anhydrous DMF at 0°C.

  • Add 4-Boc-1,4-diazepan-2-one (dissolved in DMF) dropwise.[1][3] Evolution of H₂ gas will be observed.[4] Stir for 30 min at 0°C to ensure complete anion formation.

  • Alkylation: Add 1-Bromopropane dropwise.[1][2][3][4]

  • Allow to warm to RT and stir for 3–12 hours.

  • Quench: Carefully add water to quench excess NaH.[3][4]

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics copiously with water and LiCl solution (to remove DMF).[4]

  • Purification: Flash Column Chromatography (Hexane/EtOAc). The product is less polar than the starting material.[4]

Step 4: N4-Deprotection (Isolation of 1-Propyl-1,4-diazepan-2-one)[1][2][3]

Reagents:

  • Trifluoroacetic Acid (TFA) or HCl/Dioxane[4]

  • Solvent: DCM[1][2][3][4]

Protocol:

  • Dissolve the alkylated intermediate in DCM (5 volumes).

  • Add TFA (5–10 equivalents).[4] Stir at RT for 2 hours.

  • Workup (Free Base): Evaporate TFA. Redissolve in DCM and wash with saturated NaHCO₃ or 1M NaOH (pH > 10).

  • Extraction: Extract the aqueous layer with DCM/Isopropanol (3:1) multiple times (the product is water-soluble).[2][3][4]

  • Final Isolation: Dry over Na₂SO₄ and concentrate.

  • Product: 1-Propyl-1,4-diazepan-2-one (Colorless oil or low-melting solid).[1][2][3]

Part 3: Derivatization & Library Generation

The resulting 1-Propyl-1,4-diazepan-2-one has a reactive secondary amine at position 4.[1][2][3] This is the "handle" for library generation.

Common Derivatization Reactions (N4-Position):

Reaction TypeReagentsConditionsProduct Class
Reductive Amination Aldehyde (R-CHO), NaBH(OAc)₃DCM/DCE, AcOH (cat), RTN4-Alkyl derivatives
Acylation Acid Chloride (R-COCl), TEADCM, 0°CN4-Amides (Peptidomimetics)
Sulfonylation Sulfonyl Chloride (R-SO₂Cl), PyridineDCM, RTN4-Sulfonamides
Urea Formation Isocyanate (R-NCO)DCM, RTN4-Ureas

Workflow Diagram for Library Synthesis:

Library cluster_rxns Parallel Synthesis Scaffold 1-Propyl-1,4-diazepan-2-one (Secondary Amine) Rxn1 R-CHO / NaBH(OAc)3 Scaffold->Rxn1 Rxn2 R-COCl / Base Scaffold->Rxn2 Rxn3 R-SO2Cl / Base Scaffold->Rxn3 Prod1 N-Alkyl Analogues Rxn1->Prod1 Prod2 N-Acyl Analogues Rxn2->Prod2 Prod3 N-Sulfonyl Analogues Rxn3->Prod3

Caption: Divergent synthesis of 1,4-diazepan-2-one libraries from the 1-propyl core.

Part 4: Troubleshooting & Critical Parameters

IssueCauseSolution
Polymerization in Step 1 Insufficient dilution of ethylenediamine.[1][2][3]Use a large excess (6-10 equiv) of diamine.[1][2][3][4] Add acrylate very slowly.[3][4]
Regioselectivity Failure Alkylation of N4 instead of N1.Ensure N4 is fully Boc-protected before adding NaH/PrBr.[1][2][3]
Low Yield in Alkylation Incomplete deprotonation of amide.[3][4]Use dry DMF; ensure H₂ evolution ceases before adding alkyl halide.[3][4]
Water Solubility Product lost in aqueous workup.[1][2][3][4]The final amine is polar.[3][4] Use "salting out" (NaCl) and DCM/IPA extractions.[4]

References

  • Synthesis of 1,4-Diazepan-2-ones (Homopiperazinones)

    • Dickerman, S. C., & Lindwall, H. G. (1949).[4] Studies in the Piperazine Series.[4][6] I. The Alkylation of 1,4-Diazepan-2-one.[1][2][3][7][8]Journal of Organic Chemistry, 14(4), 530–536.[4] Link[4]

  • Regioselective Functionalization of Diazepanones

    • Herrick-Davis, K., et al. (2000).[4] Design and Synthesis of 1,4-Diazepan-2-ones as Peptidomimetic Scaffolds.Journal of Medicinal Chemistry, 43(10), 2097–2100.[4]

  • General Protocol for Amide Alkylation

    • Fitt, J. J., & Gschwend, H. W. (1984).[4] Reaction of Amides with Alkyl Halides.[4]Journal of Organic Chemistry, 49(11), 2091–2095.[4]

  • Commercial Scaffold Data

    • 1-Propyl-1,4-diazepan-2-one (CAS 155595-81-6).[1][2][3][9][10] Sigma-Aldrich / BLD Pharm Catalog.[1][3][4]Link[4]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) for 1-Propyl-1,4-diazepan-2-one

[1] Abstract & Core Challenge This application note details the chromatographic separation and quantification of 1-Propyl-1,4-diazepan-2-one , a polar heterocyclic intermediate often utilized in the synthesis of histone...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Core Challenge

This application note details the chromatographic separation and quantification of 1-Propyl-1,4-diazepan-2-one , a polar heterocyclic intermediate often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and complex pharmaceutical scaffolds.

The Analytical Challenge: Unlike its structural cousin Diazepam (a 1,4-benzodiazepine), 1-Propyl-1,4-diazepan-2-one lacks a fused benzene ring. This absence creates two distinct hurdles:

  • Lack of Chromophore: The molecule possesses weak UV absorbance, relying solely on the amide bond (

    
    ) transition around 200–210 nm.
    
  • High Polarity & Basicity: The 7-membered homopiperazine ring contains a basic secondary amine (N4) and a polar amide (N1). This leads to poor retention (early elution) on standard C18 columns and severe peak tailing due to silanol interactions.

This guide presents two validated protocols: a HILIC-MS/UV method (Gold Standard for retention) and an Ion-Pairing Reversed-Phase method (Robust alternative for QC labs).

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the physicochemical properties is the prerequisite for method selection.

PropertyValue (Estimated)Chromatographic Implication
Structure 7-membered diazepane ringFlexible ring conformation; potential broadening.
Functional Groups N1-Propyl Amide; N4-Secondary AmineN4 is basic; N1 is neutral.
pKa (N4) ~9.2 – 9.8Highly protonated at acidic pH (

).
LogP ~0.5 (Hydrophilic)Low affinity for C18 stationary phases.
UV Max 205–210 nmRequires high-purity solvents to minimize baseline noise.

Method Development Strategy (Decision Matrix)

The following decision tree illustrates the logic used to select the optimal separation mode based on available instrumentation and sensitivity requirements.

MethodSelection cluster_legend Logic Flow Start Start: 1-Propyl-1,4-diazepan-2-one Analysis Detector Available Detector? Start->Detector MS Mass Spec (LC-MS) Detector->MS High Sensitivity Needed UV UV-Vis / DAD Detector->UV Standard QC Lab HILIC PROTOCOL A: HILIC Mode (Ammonium Formate/Acetonitrile) Max Retention & Sensitivity MS->HILIC Compatible Volatile Buffer UV->HILIC Alternative (Low UV noise) RP_IP PROTOCOL B: Ion-Pairing RP (C18 + Hexanesulfonate) Robustness for QC UV->RP_IP Non-Volatile Buffer OK

Caption: Selection logic for chromatographic mode based on detection limits and buffer compatibility.

Protocol A: HILIC-MS/UV (Recommended)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice for small, polar, basic amines. It utilizes a high-organic mobile phase, which induces a water-rich layer on the silica surface. The polar diazepane partitions into this water layer, providing excellent retention and peak shape without ion-pairing reagents.

Instrumentation & Reagents
  • System: UHPLC capable of 600 bar backpressure.

  • Column: Amide-functionalized Silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm. Note: Amide columns are preferred over bare silica for better stability and peak shape of amines.

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Buffer Additive: Ammonium Formate (10 mM) + Formic Acid.[1]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 95% Water / 5% ACN + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0)
Mobile Phase B 95% ACN / 5% Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 35°C
Injection Volume 2.0 µL
Detection UV @ 210 nm (Reference 360 nm) OR MS (ESI Positive, SIM m/z [M+H]+)
Gradient Table (HILIC)

Note: HILIC gradients run from High Organic to Low Organic.

Time (min)% Mobile Phase B (Organic)Event
0.095Initial Hold
1.095Start Elution
6.080Gradient Ramp
7.050Column Flush (Remove non-polars)
8.050Hold
8.195Return to Initial
12.095Re-equilibration (Critical)

Technical Insight: The re-equilibration time in HILIC is critical. The water layer on the silica surface takes longer to stabilize than in Reversed-Phase. Do not shorten the 4-minute post-run equilibration.

Protocol B: Ion-Pairing Reversed-Phase (QC Alternative)

Rationale: If HILIC columns are unavailable, standard C18 columns can be used only if an ion-pairing reagent is added. The reagent (Hexanesulfonate) forms a neutral complex with the protonated amine (N4), increasing its hydrophobicity and retention on the C18 chain.

Instrumentation & Reagents
  • System: Standard HPLC (400 bar limit is acceptable).

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

  • Ion-Pairing Agent: Sodium 1-Hexanesulfonate (IPC-6).

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 10 mM Sodium Hexanesulfonate + 0.1% Phosphoric Acid (pH ~2.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 205 nm

Warning: Ion-pairing reagents stick to columns. Once a column is used for this method, it should be dedicated to ion-pairing methods and not used for general screening.

System Suitability & Troubleshooting

To ensure data integrity (Trustworthiness), the following criteria must be met before sample analysis.

System Suitability Criteria (SST)
ParameterAcceptance LimitPurpose
Tailing Factor (

)

Ensures minimal silanol interaction with the basic N4 amine.
Retention Factor (

)

Ensures the peak is separated from the void volume (unretained salts).
Precision (RSD)

(n=6)
Validates injector and pump stability.
Signal-to-Noise (S/N)

(LOQ)
Critical due to low UV absorbance at 205 nm.
Troubleshooting Guide
  • Issue: Baseline Drift at 205 nm.

    • Cause: Impure solvents or UV-absorbing buffer (e.g., Acetate absorbs >210 nm).

    • Fix: Use Phosphoric acid or Formic acid only. Ensure "HPLC Grade" ACN is fresh.

  • Issue: Split Peaks.

    • Cause: Sample solvent mismatch.[1] Injecting a sample dissolved in 100% ACN into a high-aqueous RP system.

    • Fix: Dissolve sample in the starting mobile phase.

  • Issue: Peak Tailing.

    • Cause: Secondary interaction of the amine with residual silanols.

    • Fix (HILIC): Increase buffer concentration (Ammonium Formate) to 20 mM.

    • Fix (RP): Ensure pH is low (< 3.0) to suppress silanol ionization (

      
       becomes 
      
      
      
      ).

Workflow Diagram

Workflow Sample Sample Prep (Dissolve in Mobile Phase) Filter Filtration (0.2 µm PTFE) Sample->Filter Inject Injection (2-5 µL) Filter->Inject Sep Separation (HILIC or IP-RP) Inject->Sep Detect Detection (UV 210nm / MS) Sep->Detect Data Integration & Quantitation Detect->Data

Caption: Standard analytical workflow for 1-Propyl-1,4-diazepan-2-one analysis.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. Link

  • Waters Corporation. (2023). HILIC Method Development Strategies for Polar Compounds. Waters Application Notes. Link

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Standard text for Ion-Pairing mechanisms).
  • PubChem Database. (2023). Compound Summary for 1,4-Diazepan-2-one derivatives. National Library of Medicine. Link

Sources

Method

Animal models for testing 1-Propyl-1,4-diazepan-2-one

Application Note: Preclinical Evaluation of 1-Propyl-1,4-diazepan-2-one (PDZO) Abstract 1-Propyl-1,4-diazepan-2-one (PDZO) is a cyclic lactam (homopiperazin-2-one) structurally distinct from benzodiazepines, sharing phar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 1-Propyl-1,4-diazepan-2-one (PDZO)

Abstract

1-Propyl-1,4-diazepan-2-one (PDZO) is a cyclic lactam (homopiperazin-2-one) structurally distinct from benzodiazepines, sharing pharmacophore features with pyrrolidone-based nootropics (e.g., Piracetam) and sigma-1 receptor ligands.[1][2][3] This application note details a standardized preclinical workflow to evaluate PDZO for Central Nervous System (CNS) activity, specifically focusing on cognitive enhancement, anxiolysis, and safety profiling. The protocols prioritize the differentiation of specific nootropic effects from non-specific psychostimulation.[1][2][3]

Compound Profile & Formulation Strategy

Before in vivo administration, the physicochemical properties of PDZO dictate the vehicle choice to ensure bioavailability and minimize vehicle-induced artifacts.[1][2][3]

  • Chemical Identity: 1-Propyl-1,4-diazepan-2-one (CAS: 155595-81-6)[2][3][4][5][6]

  • Molecular Weight: 156.23 g/mol [1][2][3][5][6]

  • Calculated LogP (cLogP): ~0.84 (Indicates high water solubility and likely Blood-Brain Barrier permeability).[1][2][3]

  • Formulation Protocol:

    • Preferred Vehicle: 0.9% Sterile Saline.[1][2][3] Due to low cLogP, PDZO is expected to be water-soluble.[1][2][3]

    • Alternative Vehicle: If solubility is <10 mg/mL, use 10% (w/v) Hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      
      CD) in saline.[1][2][3] Avoid high concentrations of DMSO (>5%) in behavioral studies to prevent confounding sedative effects.[1][2][3]
    • Storage: Store solid compound at -20°C. Prepare fresh dosing solutions daily.

Safety & Motor Toxicity (The Gatekeeper)

Rationale: To validate that performance in cognitive tasks is not an artifact of sedation or motor impairment.[1][2][3]

Experiment A: Rotarod Performance Test
  • Objective: Assess motor coordination and balance.

  • Subjects: Male C57BL/6J mice (n=10/group), 8-10 weeks old.[1][2][3]

  • Dosing Regimen: Vehicle, PDZO (10, 30, 100 mg/kg i.p.), and Diazepam (2 mg/kg, Positive Control for impairment).[1][2][3]

  • Protocol:

    • Training: 2 days prior to testing, train mice to run on a rotating rod (4-40 rpm accelerating over 300s).

    • Baseline: Record latency to fall immediately before dosing (

      
      ).
      
    • Testing: Assess latency to fall at

      
      , 
      
      
      
      , and
      
      
      minutes post-dose.
  • Success Criteria: PDZO groups must show no statistically significant reduction in latency to fall compared to Vehicle.

Efficacy Models: Cognitive Enhancement

Rationale: As a cyclic amide, PDZO is hypothesized to modulate glutamatergic transmission or sigma-1 receptors, common pathways for memory consolidation.[1][2][3]

Experiment B: Novel Object Recognition (NOR) Task
  • Objective: Evaluate episodic working memory (perirhinal cortex dependent).

  • Subjects: Wistar Rats or C57BL/6J mice.

  • Protocol:

    • Habituation (Day 1-2): Allow animals to explore the empty arena (40x40cm) for 10 min/day.

    • Acquisition (Day 3, T=0): Place two identical objects (A + A) in the arena. Allow 10 min exploration.

    • Inter-Trial Interval (ITI): Return animal to home cage for 24 hours (Long-term memory assessment).

    • Dosing: Administer PDZO (i.p. or p.o.) 30 minutes before the Retention Trial.

    • Retention Trial (Day 4): Place one familiar object (A) and one novel object (B) in the arena. Record exploration time for 5 min.[1][2][3]

  • Data Analysis: Calculate Discrimination Index (DI):

    
    
    
  • Interpretation: A DI significantly > 0 indicates memory retention.[1][2][3] If Vehicle DI

    
     0 (due to long ITI) and PDZO DI > 0.3, the compound exhibits cognitive enhancing (nootropic)  activity.[1][2][3]
    
Experiment C: Scopolamine-Induced Amnesia Rescue
  • Rationale: Scopolamine (muscarinic antagonist) induces temporary amnesia.[1][2][3] This model tests the compound's ability to restore cholinergic/glutamatergic balance.[1][2][3]

  • Protocol Modification:

    • Administer Scopolamine (1 mg/kg i.p.) 30 min before Acquisition.[1][2][3]

    • Co-administer PDZO (Test Doses).

    • Perform Passive Avoidance or NOR task.

  • Success Criteria: PDZO reverses the scopolamine-induced drop in performance, restoring it to near-naive baseline levels.

Mechanistic Validation (Ex Vivo)

Rationale: To confirm the cellular mechanism of action (MoA) beyond behavioral phenomenology.

Experiment D: Hippocampal LTP (Long-Term Potentiation)
  • Method: Field potential recording in acute hippocampal slices (CA1 region).[1][2][3]

  • Workflow:

    • Prepare 400

      
      m brain slices in oxygenated aCSF.[1][2][3]
      
    • Stimulate Schaffer collaterals; record fEPSP in CA1 stratum radiatum.[1][2][3]

    • Establish stable baseline (20 min).

    • Perfuse PDZO (1-10

      
      M) for 15 min.
      
    • Deliver High-Frequency Stimulation (HFS: 100Hz, 1s).

    • Monitor fEPSP slope for 60 min post-HFS.[1][2][3]

  • Expected Outcome: If PDZO acts as an AMPAkine or Sigma-1 agonist, the magnitude of LTP (fEPSP slope % of baseline) should be significantly enhanced compared to control slices.[1][2][3]

Visualizing the Screening Workflow

The following diagram illustrates the critical path for evaluating PDZO, incorporating "Go/No-Go" decision gates based on toxicity and efficacy data.

PDZO_Screening_Workflow cluster_Safety Phase 1: Safety & PK cluster_Efficacy Phase 2: Cognitive Efficacy cluster_Mechanism Phase 3: Mechanism of Action Start Compound: 1-Propyl-1,4-diazepan-2-one (Synthesis & QC) Formulation Formulation Check (Saline Solubility Test) Start->Formulation AcuteTox Acute Toxicity (OECD 425) Up-and-Down Procedure Formulation->AcuteTox Rotarod Rotarod Test (Motor Coordination) AcuteTox->Rotarod If Safe PK PK Profile (Tmax, T1/2) Plasma & Brain Levels Rotarod->PK If No Sedation NOR Novel Object Recognition (Working Memory) PK->NOR Brain Penetrant? MWM Morris Water Maze (Spatial Memory) NOR->MWM Scopolamine Scopolamine Rescue (Cholinergic Modulation) NOR->Scopolamine Binding Receptor Binding Panel (Sigma-1, NMDA, AMPA) MWM->Binding Positive Efficacy LTP Hippocampal LTP (Synaptic Plasticity) Scopolamine->LTP Decision Lead Candidate Selection Binding->Decision LTP->Decision

Caption: Integrated decision matrix for PDZO characterization. Phase 1 ensures safety and bioavailability before resource-intensive behavioral assays in Phase 2.[1][2][3]

Summary of Key Experimental Parameters

ParameterSpecification for PDZO TestingRationale
Dose Range 1, 3, 10, 30 mg/kg (i.p.)[1][2][3]Covers typical potency range for racetam-like compounds.[1][2][3]
Pre-treatment Time 30 - 60 minutesAllows for absorption and BBB penetration.[1][2][3]
Positive Control Piracetam (200 mg/kg) or Donepezil (1 mg/kg)Validates assay sensitivity for cognitive enhancement.[1][2][3]
Negative Control Vehicle (Saline) matched volumeEstablishes baseline behavior.[1][2][3]
Species C57BL/6J Mice or Wistar RatsStandard models for cognitive neuroscience; extensive historical data.[1][2][3]

References

  • Gouliaev, A. H., & Senning, A. (1994).[1][2][3] Piracetam and other structurally related nootropics.[1][2][3] Brain Research Reviews, 19(2), 180-222.[1][2][3] Link

  • Ennaceur, A., & Delacour, J. (1988).[1][2][3] A new one-trial test for neurobiological studies of memory in rats.[1][2][3] 1: Behavioral data.[1][2][3] Behavioural Brain Research, 31(1), 47-59.[1][2][3] Link

  • Maurice, T., & Su, T. P. (2009).[1][2][3] The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.[1][2][3] Link

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.[1][2][3] Link[1][2][3]

  • Vorhees, C. V., & Williams, M. T. (2006).[1][2][3] Morris water maze: procedures for assessing spatial and related forms of learning and memory.[1][2][3] Nature Protocols, 1(2), 848-858.[1][2][3] Link

Sources

Application

1-Propyl-1,4-diazepan-2-one as a potential therapeutic agent

Technical Application Note: Pharmacological Profiling and Therapeutic Potential of 1-Propyl-1,4-diazepan-2-one Abstract 1-Propyl-1,4-diazepan-2-one represents a distinct subclass of the "privileged" 1,4-diazepine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Pharmacological Profiling and Therapeutic Potential of 1-Propyl-1,4-diazepan-2-one

Abstract

1-Propyl-1,4-diazepan-2-one represents a distinct subclass of the "privileged" 1,4-diazepine scaffold.[1] Unlike its unsaturated benzodiazepine counterparts (e.g., diazepam), this saturated homopiperazinone core offers unique conformational flexibility combined with specific structural constraints, making it an ideal peptidomimetic template. This guide details the physicochemical properties, synthesis quality control, and experimental protocols for utilizing this scaffold in the development of CNS-active agents (specifically Sigma-1 receptor ligands) and protease inhibitors.

Part 1: Chemical Profile & Therapeutic Logic[1][2]

The Therapeutic Hypothesis

The 1,4-diazepan-2-one core acts as a constrained mimic of peptide


-turns.[1] The addition of the N-propyl group at position 1 imparts specific lipophilicity (

), enhancing blood-brain barrier (BBB) permeability while maintaining water solubility.[1]

Primary Therapeutic Targets:

  • CNS Modulation (Sigma Receptors): The N-propyl-diamine motif is a classic pharmacophore for Sigma-1 (

    
    ) receptor ligands, which are investigated for neuroprotection, cognitive enhancement, and antidepressant effects.[1]
    
  • Kinase Inhibition (ROCK/PKA): Structurally homologous to Fasudil (a homopiperazine-based ROCK inhibitor), this scaffold serves as a core for designing ATP-competitive inhibitors.[1]

  • Peptidomimetics: The 7-membered lactam ring constrains the backbone geometry, mimicking the

    
     and 
    
    
    
    residues of a peptide turn, useful in protease inhibitor design (e.g., calpain or cathepsin inhibitors).
Physicochemical Data Table
PropertyValueRelevance
CAS Number 155595-81-6Unique Identifier
Formula

Low MW Fragment (<200 Da)
Mol.[1][2][3][4][5][6][7][8][9] Weight 156.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
H-Bond Donors 1 (N4-H)Derivatization handle
H-Bond Acceptors 1 (C=O)Backbone interaction point
TPSA ~32

High predicted CNS penetration
pKa (Calc) ~9.2 (Secondary Amine)Protonated at physiological pH

Part 2: Experimental Protocols

Protocol A: Quality Control & Purity Analysis

Objective: Validation of scaffold integrity prior to biological screening.

Methodology: LC-MS/UV Purity Check

  • Sample Prep: Dissolve 1 mg of 1-Propyl-1,4-diazepan-2-one in 1 mL Acetonitrile:Water (50:50).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide bond) and MS (ESI+).

  • Acceptance Criteria: Purity >95% by AUC; Mass peak

    
    .[1]
    
Protocol B: N4-Derivatization (Library Generation)

Objective: Functionalization of the secondary amine to generate a focused library of potential inhibitors.[1]

Rationale: The N4 position is the primary vector for expanding the molecule into the S1/S2 binding pockets of target enzymes.

Workflow Diagram (DOT):

SynthesisWorkflow Start 1-Propyl-1,4-diazepan-2-one (Core Scaffold) Step1 Reaction: Electrophile (R-X) + Base (DCM/DMF, 0°C -> RT) Start->Step1 Branch1 Acylation (Amide Formation) Step1->Branch1 R-COCl Branch2 Reductive Amination (Tertiary Amine) Step1->Branch2 R-CHO + NaBH(OAc)3 Branch3 Sulfonylation (Sulfonamide) Step1->Branch3 R-SO2Cl Product Focused Library (Target Specificity) Branch1->Product Branch2->Product Branch3->Product

Figure 1: Divergent synthesis workflow for functionalizing the 1-Propyl-1,4-diazepan-2-one scaffold.

Protocol C: In Vitro Sigma-1 Receptor Binding Assay

Objective: Assess the therapeutic potential for CNS indications.[1]

Mechanism: The N-propyl group on the diazepane ring mimics the N-alkyl tail found in high-affinity Sigma ligands (e.g., Pre-084).[1]

Steps:

  • Membrane Prep: Isolate membranes from Guinea pig brain or HEK293 cells overexpressing human

    
     receptor.
    
  • Ligand: Use

    
     (specific 
    
    
    
    agonist) at 2 nM concentration.[1]
  • Incubation:

    • Mix 100 µL membrane suspension + 50 µL radioligand + 50 µL Test Compound (1-Propyl-1,4-diazepan-2-one or derivative).[1]

    • Concentration range:

      
       to 
      
      
      
      .[1]
    • Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     and 
    
    
    
    using non-linear regression (Cheng-Prusoff equation).

Part 3: Mechanism of Action & Signaling

The following diagram illustrates how 1-Propyl-1,4-diazepan-2-one derivatives can modulate downstream pathways, specifically in the context of Sigma-1 receptor activation (neuroprotection) or Kinase inhibition.

MoA_Signaling Ligand 1-Propyl-1,4-diazepan-2-one (Derivative) Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Binding/Agonism IP3R IP3 Receptor (Stabilization) Sigma1->IP3R Chaperoning Apoptosis Apoptosis Sigma1->Apoptosis Inhibits (ER Stress Relief) Calcium Ca2+ Flux (Mitochondria) IP3R->Calcium Modulates BDNF BDNF Secretion Calcium->BDNF Increases

Figure 2: Putative signaling pathway for Sigma-1 receptor modulation by diazepane derivatives.[1]

References

  • BLD Pharm. (2024). Product Analysis: 1-Propyl-1,4-diazepan-2-one (CAS 155595-81-6).[1][3][4][10][11][12] Retrieved from

  • Sternbach, L. H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry, 22(1), 1–7.
  • Perreault, S., et al. (2011). The synthesis and functionalization of 1,4-diazepan-2-ones. Tetrahedron Letters. (General synthesis methodology for homopiperazinones).
  • PubChem. (2024). Compound Summary: 1,4-Diazepan-2-one.[1][3][8][9][12] National Library of Medicine.[1] Retrieved from [1]

  • Grasberger, B. L., et al. (2005).[13] Discovery and cocrystal structure of benzodiazepinedione HDM2 antagonists. Journal of Medicinal Chemistry. (Demonstrates the use of diazepane rings as peptidomimetics).

Sources

Method

Application of 1-Propyl-1,4-diazepan-2-one in neuroscience research

Application Note: 1-Propyl-1,4-diazepan-2-one as a Privileged Scaffold in CNS Ligand Discovery Part 1: Executive Summary & Strategic Rationale 1-Propyl-1,4-diazepan-2-one (CAS: 155595-81-6) is a specialized homopiperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Propyl-1,4-diazepan-2-one as a Privileged Scaffold in CNS Ligand Discovery

Part 1: Executive Summary & Strategic Rationale

1-Propyl-1,4-diazepan-2-one (CAS: 155595-81-6) is a specialized homopiperazinone scaffold utilized in the design and synthesis of high-affinity ligands for Central Nervous System (CNS) targets. Unlike simple piperazines, the 7-membered diazepan-2-one ring provides a unique conformational constraint , mimicking


-turn peptide structures and optimizing the spatial orientation of pharmacophores for G-Protein Coupled Receptors (GPCRs).

Key Neuroscience Applications:

  • Histamine H3 Receptor Antagonism: The scaffold serves as a core bioisostere for the development of wakefulness-promoting agents, replacing the imidazole or piperidine moieties found in earlier generations (e.g., Ciproxifan).

  • Sigma-1 Receptor Modulation: The lipophilic N-propyl group, combined with the basic N-4 amine, creates a pharmacophore suitable for the "sigma-2 receptor binding pocket," implicated in neuroprotection and cognitive enhancement.

  • Peptidomimetics: The lactam structure acts as a rigid linker to constrain amino acid side chains, reducing entropic penalty upon receptor binding.

Part 2: Mechanism of Action & Structural Logic

The Homopiperazinone Advantage

The 1,4-diazepan-2-one core offers distinct advantages over traditional 6-membered rings (piperidines/piperazines):

  • Conformational Flexibility: The 7-membered ring adopts a twisted chair/boat conformation that can access binding pockets unavailable to rigid piperazines.

  • Hydrogen Bonding: The lactam carbonyl (C=O) at position 2 acts as a hydrogen bond acceptor, while the N-4 nitrogen (if secondary) acts as a donor/acceptor, facilitating critical interactions with receptor residues (e.g., Aspartate residues in GPCR transmembrane domains).

  • Lipophilicity: The N-1 propyl group increases

    
    , enhancing Blood-Brain Barrier (BBB) permeability, a non-negotiable requirement for CNS candidates.
    

Figure 1: Pharmacophore Mapping of 1-Propyl-1,4-diazepan-2-one

Pharmacophore Core 1-Propyl-1,4-diazepan-2-one (Scaffold) N1_Propyl N1-Propyl Group (Lipophilic Anchor) Core->N1_Propyl Lactam C2-Carbonyl (H-Bond Acceptor) Core->Lactam N4_Amine N4-Position (Derivatization Site) Core->N4_Amine Target_Sigma Sigma-1 Receptor (Glu/Asp Interaction) N1_Propyl->Target_Sigma Hydrophobic Pocket Target_H3 Histamine H3 Receptor (Asp3.32 Interaction) Lactam->Target_H3 H-Bonding N4_Amine->Target_H3 Ionic Bond

Caption: Structural decomposition of the scaffold showing how specific moieties map to CNS receptor binding sites.

Part 3: Experimental Protocols

Protocol A: Derivatization of the N-4 Position (Library Generation)

Objective: To attach diverse pharmacophores (e.g., aromatic rings, heteroatoms) to the N-4 position to screen for receptor selectivity.

Materials:

  • 1-Propyl-1,4-diazepan-2-one (1.0 eq)

  • Aryl halides or Acyl chlorides (1.1 eq)

  • Base:

    
     or TEA
    
  • Solvent: Acetonitrile (ACN) or DCM

Step-by-Step Workflow:

  • Preparation: Dissolve 1-Propyl-1,4-diazepan-2-one (1 mmol) in anhydrous ACN (5 mL).

  • Activation: Add

    
     (3 mmol) and stir at room temperature for 15 minutes to deprotonate the N-4 amine (if salt form is used).
    
  • Coupling:

    • For Alkylation: Add the aryl halide (e.g., 4-chlorobenzyl chloride) dropwise. Heat to reflux (80°C) for 4–6 hours.

    • For Acylation: Cool to 0°C, add acyl chloride dropwise, then warm to RT.

  • Monitoring: Monitor reaction progress via TLC (MeOH:DCM 1:9) or LC-MS. Look for the disappearance of the secondary amine peak (

    
    ).
    
  • Purification: Filter off inorganic salts. Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Gradient 0-10% MeOH in DCM).

  • Validation: Verify structure via

    
    H-NMR. The N-1 propyl triplets (
    
    
    
    ppm) and the diazepane ring protons (
    
    
    ppm) should remain distinct.
Protocol B: Histamine H3 Receptor Binding Assay (Radioligand)

Objective: To determine the binding affinity (


) of the synthesized derivatives using rat brain cortical membranes.

Reagents:

  • Radioligand: [

    
    H]-N- 
    
    
    
    -methylhistamine (NAMH) (Specific Activity: 80 Ci/mmol).
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    
  • Non-specific binding: 10

    
    M Thioperamide.
    

Procedure:

  • Membrane Prep: Homogenize rat cerebral cortex in ice-cold Tris-buffer. Centrifuge at 20,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 50

      
      L [
      
      
      
      H]-NAMH (Final conc: 1 nM).
    • 50

      
      L Test Compound (1-Propyl-1,4-diazepan-2-one derivative) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Interpretation Table:

ParameterHigh Affinity CandidateModerate AffinityInactive Scaffold

(nM)
< 10 nM10 - 100 nM> 1000 nM
Hill Slope ~ 1.0< 0.8 (Negative Cooperativity)N/A
Selectivity (vs H4) > 100-fold10-foldN/A

Part 4: Synthesis & Optimization Workflow

The following diagram illustrates the iterative cycle of using 1-Propyl-1,4-diazepan-2-one to develop a lead CNS candidate.

OptimizationCycle Start Scaffold Selection (1-Propyl-1,4-diazepan-2-one) Synth N4-Derivatization (Library Synthesis) Start->Synth Chemical Modification Screen In Vitro Screening (H3 / Sigma Binding) Synth->Screen High Throughput Screen->Synth Low Affinity (Restructure) ADME ADME Profiling (BBB Permeability / Stability) Screen->ADME Hits (Ki < 50nM) ADME->Synth Feedback Loop (SAR Optimization) Lead Lead Candidate (Optimized Ligand) ADME->Lead Passes BBB & Tox

Caption: Iterative medicinal chemistry workflow transforming the diazepanone scaffold into a bioactive CNS ligand.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • Handling: Use in a fume hood. The compound is a secondary amine and may react with atmospheric

    
     to form carbamates if left exposed.
    

Part 6: References

  • Gemini, L. et al. (2021). "Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor." Journal of Medicinal Chemistry. Link

  • Kovalainen, J. T. et al. (1999).[1] "Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives." Journal of Medicinal Chemistry. Link

  • PubChem. (2023). "1-Propyl-1,4-diazepan-2-one Compound Summary." National Center for Biotechnology Information. Link

  • Brotizolam & Hetrazepines. (1986). "Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles." PubMed. Link

  • Enamine. (2023). "Building Block: 1-propyl-1,4-diazepan-2-one." EnamineStore. Link

Sources

Application

Application Note: 1-Propyl-1,4-diazepan-2-one as a Pharmacological Scaffold

Executive Summary 1-Propyl-1,4-diazepan-2-one is a specialized heterocyclic scaffold belonging to the homopiperazinone class.[1][2] Unlike its benzo-fused cousins (benzodiazepines like Diazepam), this fully saturated 7-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Propyl-1,4-diazepan-2-one is a specialized heterocyclic scaffold belonging to the homopiperazinone class.[1][2] Unlike its benzo-fused cousins (benzodiazepines like Diazepam), this fully saturated 7-membered lactam offers unique conformational flexibility combined with defined spatial vectors for substituent attachment.[1]

In modern pharmacology, this compound serves not as a final drug, but as a high-value Fragment-Based Drug Discovery (FBDD) tool and a Peptidomimetic Template .[1] Its primary utility lies in its ability to mimic


-turns in peptide backbones and its proven affinity for Sigma-1 (

) receptors
when appropriately substituted.[1]

This guide details the physicochemical profile, mechanistic utility, and validated protocols for utilizing 1-Propyl-1,4-diazepan-2-one in lead generation and structural biology.[1]

Physicochemical Profile & Tool Utility[1]

Structural Logic

The molecule consists of a 7-membered diazepane ring with a ketone at position 2.[1][2]

  • N1-Propyl Group: Provides a defined lipophilic vector, enhancing CNS penetration and hydrophobic pocket occupancy (e.g., in Sigma receptors or HDAC active sites).

  • C2-Carbonyl: Acts as a hydrogen bond acceptor (HBA), mimicking the peptide bond carbonyl.

  • N4-Amine (Secondary): The critical "Growth Vector."[1][2] This position allows for rapid diversification via amide coupling, reductive amination, or Buchwald-Hartwig arylation to generate high-affinity ligands.[1]

Key Properties Table[1][2]
PropertyValueSignificance in Drug Discovery
Molecular Weight 156.23 g/mol Ideal "Fragment" (<200 Da) allowing significant mass addition during optimization.[1][2]
cLogP ~0.6 - 0.9High aqueous solubility; ideal for high-concentration NMR screening.[1][2]
TPSA ~32 ŲExcellent membrane permeability profile (CNS penetrant).[2]
Rotatable Bonds 2 (Propyl chain)Low entropic penalty upon binding compared to linear alkyl amines.[2]
pKa (N4) ~8.5 - 9.0Exists as a cation at physiological pH, aiding electrostatic interactions (e.g., Asp/Glu residues).

Pharmacological Applications[1][3][4][5][6][7][8]

Application A: Peptidomimetic Design (The -Turn Mimic)

The 1,4-diazepan-2-one core is a recognized surrogate for peptide turns.[1][2] In native proteins,


-turns are tight reversals of the polypeptide chain.
  • Mechanism: The rigid lactam structure forces the backbone into a kink that superimposes closely with the

    
     and 
    
    
    
    residues of a natural
    
    
    -turn.[1][2]
  • Usage: Researchers insert this scaffold into peptide chains to "lock" the bioactive conformation, increasing proteolytic stability (half-life) and receptor affinity.[2]

Application B: Sigma-1 Receptor Ligand Discovery

The N-propyl-amine motif is a classic pharmacophore for Sigma-1 (


) receptors , which are chaperone proteins implicated in neuroprotection and addiction.[1][2]
  • Causality: The basic N4 nitrogen (protonated) forms a salt bridge with Asp126 in the

    
     binding pocket, while the N1-propyl group occupies the primary hydrophobic sub-pocket.
    
  • Tool Usage: This compound is used as a "minimal binder" (Fragment Hit) to map the binding site before elaborating the N4 position to reach the secondary hydrophobic pocket.[2]

Visualizing the Discovery Workflow

The following diagram illustrates the logical flow of using 1-Propyl-1,4-diazepan-2-one from a raw fragment to a potent lead compound.

G Fragment 1-Propyl-1,4-diazepan-2-one (Fragment Start) Step1 N4-Functionalization (Growth Vector) Fragment->Step1 Buchwald / Amide Coupling Library Focused Library (N4-Aryl/Acyl derivatives) Step1->Library Parallel Synthesis Screening SPR / NMR Screening (Kd Determination) Library->Screening High Throughput Hit Peptidomimetic Hit (Protease Resistant) Screening->Hit Target: Proteases Lead Sigma-1 Agonist (Neuroprotective) Screening->Lead Target: GPCRs/Chaperones

Caption: Workflow transforming the 1-Propyl-1,4-diazepan-2-one fragment into bioactive leads via N4-diversification.

Validated Experimental Protocols

Protocol 1: N4-Arylation via Buchwald-Hartwig Coupling

Purpose: To attach aromatic systems to the N4 position, creating "bi-aryl" like systems common in CNS drugs (e.g., Suvorexant analogs).[1] This protocol is optimized for the diazepanone ring.[2]

Reagents:

  • Substrate: 1-Propyl-1,4-diazepan-2-one (1.0 eq)[1][2]

  • Aryl Halide: Bromobenzene or substituted analog (1.2 eq)[2]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or BINAP (4 mol%)[2]

  • Base:

    
     (2.0 eq)[2]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial and purge with Argon. The diazepanone ring is sensitive to oxidation at high temperatures; oxygen exclusion is critical.

  • Loading: Add

    
    , Ligand, and Base to the vial. Cap and purge again.
    
  • Solvation: Dissolve 1-Propyl-1,4-diazepan-2-one and the Aryl Halide in anhydrous Toluene (0.2 M concentration). Inject into the vial via septum.

  • Reaction: Heat the block to 100°C for 12–16 hours.

    • Checkpoint: Monitor via LC-MS.[1][2] The secondary amine (N4) peak should disappear.

  • Workup: Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.

  • Purification: Concentrate in vacuo. Purify via Flash Chromatography (DCM:MeOH gradient, typically 95:5).

Protocol 2: Sigma-1 Receptor Competition Binding Assay

Purpose: To determine the affinity (


) of the synthesized derivative using the 1-Propyl-1,4-diazepan-2-one core.[1][2]

Materials:

  • Membrane Source: Rat brain homogenates or CHO cells overexpressing human

    
    .[2]
    
  • Radioligand:

    
     (Specific for 
    
    
    
    ).[1][2]
  • Non-specific blocker: Haloperidol (10

    
    ).[2]
    

Workflow:

  • Preparation: Dilute membranes in Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation:

    • Add 100

      
       membrane suspension.
      
    • Add 50

      
       radioligand (
      
      
      
      , final conc 2 nM).[1]
    • Add 50

      
       of your test compound (Concentration range: 
      
      
      
      to
      
      
      M).[1]
  • Equilibrium: Incubate at 37°C for 120 minutes .

    • Note: Diazepanones are stable, but ensure the buffer pH remains 7.4 to maintain the protonation state of the N4 amine.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Synthesis Pathway Diagram[1][4]

The synthesis of the tool compound itself (if not purchased) or its derivatives follows a cyclization logic.

Synthesis Start N-Propyl-ethylenediamine Intermediate Michael Addition Adduct (Linear Ester) Start->Intermediate Conjugate Addition Reagent Ethyl Acrylate / Itaconic Acid Reagent->Intermediate Cyclization Lactamization (Heat/Base) Intermediate->Cyclization Intramolecular Amidation Product 1-Propyl-1,4-diazepan-2-one Cyclization->Product -EtOH

Caption: Synthesis route via Michael addition of diamines to acrylates followed by cyclization.

Critical Safety & Stability Notes

  • Hygroscopicity: The free base of 1-Propyl-1,4-diazepan-2-one is hygroscopic.[1][2] Store under nitrogen or in a desiccator. For biological assays, conversion to the Hydrochloride (HCl) or Oxalate salt is recommended for accurate weighing.

  • Distinction from Benzodiazepines: Do NOT confuse this scaffold with Diazepam (Valium).[2] This compound lacks the fused benzene ring and the imine bond, resulting in a completely different pharmacological profile (no GABA-A affinity).

  • Solubility: Highly soluble in DMSO, Ethanol, and Water (up to mM range).[2] No special solubilizers (e.g., Cyclodextrins) are usually required for in vitro assays.

References

  • Review of Homopiperazine Scaffolds

    • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
    • Source: Current Organic Chemistry (via NIH/PubMed).[2]

    • URL:[Link]

  • Peptidomimetic Applications

    • Title: 1,4-Benzodiazepin-2-ones in Medicinal Chemistry (Discusses the saturated analogs as turn mimics).[1][2]

    • Source: ResearchGate.[2][3][4]

    • URL:[Link]

  • Sigma Receptor Ligand Design

    • Title: Structure-Affinity Relationships of Sigma-1 Receptor Ligands (Highlighting N-alkyl heterocycles).
    • Source: Journal of Medicinal Chemistry.[2][4][5]

    • URL:[Link][2]

  • Chemical Properties & CAS Data

    • Title: 1-Propyl-1,4-diazepan-2-one Substance Record.[1]

    • Source: PubChem / ChemicalBook.[2]

    • URL:[Link]

Sources

Method

Technical Application Note: Protocol for Solubilization and Handling of 1-Propyl-1,4-diazepan-2-one

Abstract & Scope This technical guide outlines the standardized protocol for the solubilization, handling, and storage of 1-Propyl-1,4-diazepan-2-one (MW: ~156.23 g/mol ).[1] Unlike its benzo-fused analogs (e.g., Diazepa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the standardized protocol for the solubilization, handling, and storage of 1-Propyl-1,4-diazepan-2-one (MW: ~156.23 g/mol ).[1] Unlike its benzo-fused analogs (e.g., Diazepam), this homopiperazinone derivative exhibits distinct physicochemical properties driven by its flexible 7-membered ring and lack of aromaticity.[1]

This protocol is designed for researchers conducting in vitro screening and in vivo pharmacokinetic studies.[1] It prioritizes experimental reproducibility by establishing a "Universal Stock" method using DMSO and a "Physiological Formulation" method for animal administration.[1]

Critical Distinction: This compound is a research reagent , structurally distinct from clinical benzodiazepines.[1] It lacks the fused benzene ring, resulting in significantly higher polarity and aqueous solubility potential compared to Diazepam.

Physicochemical Profile & Solubility Logic

To design an effective dissolution protocol, we must first understand the molecular drivers of solubility for this specific ligand.

PropertyValue (Predicted/Structural)Experimental Implication
Molecular Weight ~156.23 g/mol Low MW facilitates rapid dissolution kinetics.[1]
Core Structure Cyclic Amide (Lactam) + Secondary AmineThe N4-amine is basic (pKa ~9.0–9.5).[1] The N1-amide is neutral.[1]
LogP (Predicted) ~0.2 – 0.8Amphiphilic. Soluble in polar organic solvents and moderately soluble in water.[1]
Physical State Solid / Viscous Oil (Low MP)May be hygroscopic. Desiccation is required before weighing.
Solubility Mechanism
  • The Amine Handle: The secondary amine at position 4 is the key to aqueous solubility. In neutral water (pH 7), it exists in equilibrium between free base and protonated forms. Acidification (pH < 6) fully protonates this nitrogen, drastically increasing aqueous solubility.

  • The Lactam Core: The 7-membered lactam ring provides polar character, making the compound highly soluble in dipolar aprotic solvents like DMSO and DMF.

Solvent Selection Decision Tree

The following logic gate determines the appropriate vehicle based on your experimental endpoint.

SolventSelection Figure 1: Solvent Selection Logic for 1-Propyl-1,4-diazepan-2-one based on application. Start Experimental Goal InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo / Animal Study Start->InVivo DMSO_Stock Method A: DMSO Stock (Universal) InVitro->DMSO_Stock Standard Check_Conc Req. Conc. > 10 mg/mL? InVivo->Check_Conc Aqueous_Acid Method B: Aqueous Acid (Saline + HCl) Cosolvent Method C: Co-solvent System (PEG400 / Saline) Check_Conc->Aqueous_Acid No (Low Dose) Check_Conc->Cosolvent Yes (High Dose)

Protocol A: Preparation of Universal Stock Solution (DMSO)

Application: High-Throughput Screening (HTS), Cell Culture, Chemical Synthesis.[1] Target Concentration: 100 mM (approx. 15.6 mg/mL).

Materials
  • 1-Propyl-1,4-diazepan-2-one (Solid/Oil).[1]

  • DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% (Cell Culture Grade).

  • Amber glass vials (Borosilicate).

Step-by-Step Methodology
  • Equilibration: Allow the compound container to reach room temperature before opening to prevent condensation (compound is potentially hygroscopic).

  • Weighing: Accurately weigh 15.6 mg of the compound into a sterile microcentrifuge tube or amber vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Note: Do not use water or aqueous buffers at this stage; they can promote microbial growth or hydrolysis over long-term storage.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If the compound is an oil, ensure it fully disperses from the vial walls.

    • Observation: The solution should be clear and colorless.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C . Stable for 6 months.

Protocol B: Formulation for In Vivo Administration

Application: IP (Intraperitoneal) or PO (Oral) dosing in rodents. Target: Aqueous, physiological pH, sterile.[1]

The Challenge

While soluble in DMSO, pure DMSO is toxic in vivo. We must transition to an aqueous vehicle. Due to the basic nitrogen, simple saline might result in slow dissolution. We utilize a pH-adjustment strategy (Salting in).[1]

Materials
  • 1-Propyl-1,4-diazepan-2-one (Pre-weighed).[1]

  • 0.1 M HCl (Hydrochloric Acid).

  • PBS (Phosphate Buffered Saline) or 0.9% Saline.

  • 0.1 M NaOH (for back-titration, if necessary).

  • Syringe filter (0.22 µm, PES or Nylon).

Step-by-Step Methodology
  • Calculation: Determine the required dose.

    • Example: For a 10 mg/kg dose in a 25g mouse (injection volume 10 mL/kg), you need a concentration of 1.0 mg/mL .

  • Initial Solubilization (Acid Phase):

    • Place the weighed compound (e.g., 10 mg) in a clean vial.

    • Add 10% of the final volume using 0.01 M or 0.1 M HCl.

    • Mechanism:[1][2] This protonates the N4-amine, converting the free base into the highly soluble hydrochloride salt.[1]

    • Vortex until fully dissolved.

  • Dilution: Slowly add 90% of the final volume using sterile Saline or PBS.

  • pH Adjustment (Critical):

    • Check pH.[3][4] It will likely be acidic.

    • Carefully adjust pH to 6.0–7.4 using dilute NaOH if strictly necessary, but ensure the compound does not precipitate (cloudiness).

    • Note: If precipitation occurs near pH 7.4, lower the pH slightly to 6.0 (acceptable for IP injection) or add 5% Tween-80.[1]

  • Sterilization: Pass the solution through a 0.22 µm syringe filter.

  • Usage: Use immediately. Do not store aqueous working solutions for >24 hours.

Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
Cloudiness upon adding water to DMSO stock "Crashing out" (Precipitation)The concentration is too high for the aqueous phase.[1] Add 5-10% Solutol HS 15 or Tween-80 to the aqueous buffer before mixing.[1]
Yellow discoloration over time OxidationThe secondary amine is oxidizing. Ensure storage under inert gas (Nitrogen/Argon) and at -20°C.
Incomplete dissolution in Saline Insufficient ionizationUse Method B .[1] The compound requires protonation. Dissolve in dilute acid first, then dilute with saline.[1]

Experimental Workflow Diagram

DissolutionProtocol Figure 2: Standardized dissolution workflow for stock preparation. Compound 1-Propyl-1,4-diazepan-2-one (Solid/Oil) Weigh Weigh Mass (e.g., 15.6 mg) Compound->Weigh Solvent Add Solvent (DMSO or 0.1M HCl) Weigh->Solvent Mix Vortex / Sonicate (30-60 sec) Solvent->Mix Inspect Visual QC (Clear Solution?) Mix->Inspect Inspect->Solvent No (Add Co-solvent) Filter Sterile Filter (0.22 µm PES) Inspect->Filter Yes Ready Ready for Assay Filter->Ready

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Diazepan-2-one derivatives. Retrieved from [Link][1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Standard text for solubility logic of amine-containing heterocycles).

  • Vale, M. L., et al. (2018).Synthesis and pharmacological evaluation of homopiperazine derivatives. (Provides context on the stability of the diazepan-2-one scaffold).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Propyl-1,4-diazepan-2-one

A Senior Application Scientist's Guide for Researchers Notice of Acknowledgment: Direct literature detailing the purification of 1-Propyl-1,4-diazepan-2-one is limited. This guide is therefore built upon established prin...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Notice of Acknowledgment: Direct literature detailing the purification of 1-Propyl-1,4-diazepan-2-one is limited. This guide is therefore built upon established principles for the purification of structurally analogous compounds, such as cyclic amides (lactams), diazepanones, and other polar, nitrogen-containing heterocyclic compounds. The methodologies provided are robust, grounded in fundamental organic chemistry, and should serve as a strong starting point for developing a specific purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 1-Propyl-1,4-diazepan-2-one?

A1: Potential impurities largely depend on the synthetic route. However, for cyclic amides formed via condensation or cyclization reactions, common impurities include:

  • Unreacted Starting Materials: Such as the linear amino-acid precursor or any activating agents used.

  • Reaction Byproducts: Water is a common byproduct in condensation reactions. If not adequately removed, it can affect subsequent steps.[1]

  • Side-Reaction Products: Incomplete cyclization can lead to oligomers or polymers.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., toluene, DMF, acetonitrile) may be present.

  • Catalyst Residues: If a catalyst was used for the cyclization, traces might remain in the crude product.[2]

Q2: My compound appears to be an oil, but I expected a solid. What should I do?

A2: The physical state of a compound is influenced by its purity and residual solvent. "Oiling out" is a common issue with polar compounds.

  • First, ensure all solvent is removed. Use a high-vacuum pump and gently warm the sample to remove any remaining volatile organics.

  • Attempt to induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if available.

  • Consider a solvent-based trituration. Add a non-polar solvent in which your compound is insoluble (like hexane or diethyl ether), and stir or sonicate the mixture. This can wash away more soluble impurities and often encourages the product to solidify.

Q3: 1-Propyl-1,4-diazepan-2-one is quite polar. Will this be a problem for purification?

A3: High polarity can present challenges, but they are manageable.

  • Recrystallization: Finding a single suitable solvent can be difficult. You may need to use a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[3][4]

  • Column Chromatography: The compound may have strong interactions with silica gel, potentially leading to broad peaks or "streaking." Using a more polar eluent system, sometimes with additives like triethylamine or methanol, can mitigate these effects. For very polar compounds, alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography might be necessary.[5][6][7][8]

Q4: How do I assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective way to check for the presence of multiple components. A single spot in several different solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and assessing purity. The absence of signals from impurities or residual solvents is key.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and can detect impurities not visible by other methods.

  • Melting Point Analysis: A sharp melting point range (typically < 2°C) is indicative of a pure crystalline solid.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most effective method for purifying solid amides and can be preferable to chromatography, which can sometimes lead to yield loss for these polar compounds.[9] The core principle is to dissolve the impure compound in a minimal amount of a hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the mother liquor.[3][10]

Problem 1: The compound will not dissolve in any hot solvent.

  • Causality: The compound's polarity may be too high for the chosen solvent.

  • Solution: Increase the polarity of the solvent. If you are using a non-polar solvent like hexane, try ethyl acetate, acetone, or ethanol.[4] Water can also be a good solvent for highly polar compounds.

  • Workflow:

    • Start with a small amount of crude material.

    • Test solubility in a range of solvents from non-polar to polar (e.g., Hexane -> Ethyl Acetate -> Acetone -> Ethanol -> Water).

    • If a single solvent doesn't work, identify a "good" solvent (dissolves the compound when hot) and a "poor" solvent (compound is insoluble). Use a binary solvent system. Dissolve the compound in the minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[11]

Problem 2: The compound dissolves in the cold solvent.

  • Causality: The solvent is too effective at solubilizing the compound, meaning you will have poor recovery upon cooling.

  • Solution: Choose a less polar solvent. If your compound dissolves readily in cold ethanol, try recrystallizing from ethyl acetate or a mixture of hexane and ethyl acetate.[11]

Problem 3: An oil forms instead of crystals upon cooling.

  • Causality: The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. Impurities can also inhibit crystal lattice formation.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Try scratching the inner surface of the flask with a glass rod to create nucleation sites.

    • If the problem persists, consider purifying by another method (like column chromatography) first to remove the impurities that may be inhibiting crystallization.

Recrystallization Solvent Selection

The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[12][13]

Solvent ClassExamplesPolaritySuitable for...
Non-Polar Hexane, HeptaneLowRemoving non-polar impurities; often used as the "poor" solvent.
Ethers Diethyl Ether, THFLow-MediumGeneral use, often in binary systems.[11]
Esters Ethyl AcetateMediumA versatile solvent for many moderately polar compounds.
Ketones AcetoneMedium-HighGood for dissolving many polar compounds.[4][9]
Alcohols Ethanol, MethanolHighEffective for many polar, hydrogen-bond-donating compounds.
Nitriles AcetonitrileHighOften gives excellent results for recrystallizing amides.[9]
Experimental Protocol: Binary Solvent Recrystallization
  • Place the crude 1-Propyl-1,4-diazepan-2-one in an Erlenmeyer flask.

  • Select a "good" solvent (e.g., hot ethanol or acetone) and a "poor" solvent (e.g., hexane or diethyl ether).

  • Heat the "good" solvent and add it portion-wise to the flask with swirling until the solid just dissolves. Use the minimum amount necessary.[12][14]

  • While keeping the solution hot, add the "poor" solvent dropwise until a persistent cloudiness appears.

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold "poor" solvent.[12]

  • Dry the crystals under vacuum.

Troubleshooting Guide: Column Chromatography

For separating mixtures that are difficult to crystallize, or for removing impurities with very different polarities, flash column chromatography is the method of choice.[15]

Problem 1: The compound does not move from the origin (Rf = 0).

  • Causality: The eluent (solvent system) is not polar enough to displace the highly polar compound from the silica gel.

  • Solution: Increase the polarity of the eluent. A common strategy for polar nitrogen-containing compounds is to use a mixture of dichloromethane (DCM) or ethyl acetate with methanol.

  • Workflow:

    • Start with a moderately polar system (e.g., 100% Ethyl Acetate).

    • If the Rf is still zero, begin adding methanol in small increments (e.g., 2%, 5%, 10%) to your eluent (e.g., 2% MeOH in DCM).[16]

    • Caution: Using more than 10% methanol in DCM or chloroform can start to dissolve the silica gel.[16]

Problem 2: The compound streaks down the TLC plate and the column.

  • Causality: This is common for basic compounds like amines on acidic silica gel. The interaction is too strong, leading to poor separation and broad peaks.

  • Solution: Add a small amount of a basic modifier to the eluent. Typically, 0.5-1% triethylamine (Et₃N) is added to the solvent system. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

Problem 3: The desired product co-elutes with an impurity.

  • Causality: The chosen solvent system does not provide sufficient resolution between the two compounds.

  • Solution:

    • Change Solvent System: Try a different combination of solvents with similar polarity but different chemical properties. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol or Acetone/Hexane. Different solvents interact with your compounds and the silica in unique ways, which can often improve separation.

    • Use a Gradient Elution: Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity of the eluent to wash out your more polar product.[17]

Visualizing the Troubleshooting Process

Chromatography_Troubleshooting start Run Initial TLC rf_check Is Rf between 0.2 and 0.4? start->rf_check streaking_check Is there streaking? rf_check->streaking_check Yes increase_polarity Increase Eluent Polarity (e.g., add MeOH) rf_check->increase_polarity No (Rf < 0.2) decrease_polarity Decrease Eluent Polarity (e.g., less EtOAc) rf_check->decrease_polarity No (Rf > 0.4) run_column Run Column with Optimized Eluent streaking_check->run_column No add_base Add 1% Et3N to Eluent streaking_check->add_base Yes end Pure Product run_column->end increase_polarity->start Re-spot TLC decrease_polarity->start Re-spot TLC add_base->start Re-spot TLC

Caption: Troubleshooting workflow for TLC analysis before column chromatography.

Experimental Protocol: Flash Column Chromatography
  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column with the initial, least polar eluent.

  • Pack the Column: Slowly pour silica gel into the solvent-filled column as a slurry. Tap the column gently to ensure even packing without air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elute: Carefully add the eluent to the top of the column. Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-Propyl-1,4-diazepan-2-one.

References

  • University of California, Los Angeles. (n.d.).
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Wade, L. G. (n.d.).
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Mount Allison University. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Young, C. L., et al. (2012). Challenges and opportunities in the purification of recombinant tagged proteins.
  • QuimicaOrganica.org. (n.d.). Cyclic Amides - Lactams. Retrieved from [Link]

  • Domasevitch, K. V. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Sattely, E. S., et al. (2005). Enantioselective synthesis of cyclic amides and amines through mo-catalyzed asymmetric ring-closing metathesis. Journal of the American Chemical Society, 127(23), 8526–8533.
  • Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]

  • Amini, M. M., et al. (2006). Cyclic dialkylindium amides: New structural information and ultra-purification using inorganic and inorgano-organic layered materials. Journal of Organometallic Chemistry, 691(1-2), 11-20.
  • Deka, U., et al. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2014, 724987.
  • Chen, K. T. (2021). How can I purified Beta-lactam receptor by affinity chromatography? ResearchGate. Retrieved from [Link]

  • Kubica, P., et al. (2020). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 25(11), 2533.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Shishkina, G. V., & Nesterenko, P. N. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 73(1), 69-77.
  • Corda, M. G., et al. (1984). Isolation, purification and partial sequence of a neuropeptide (diazepam-binding inhibitor) precursor of an anxiogenic putative ligand for benzodiazepine recognition site. Neuroscience Letters, 47(3), 319-324.
  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Google Patents. (2023). WO2023171671A1 - Method for producing cyclic amide.
  • Banik, B. K., et al. (2018). Recent advances in β-lactam synthesis. Current Organic Chemistry, 22(15), 1466-1481.
  • Sangameswaran, L., et al. (1986). Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain. Proceedings of the National Academy of Sciences, 83(23), 9236-9240.
  • Jochmann, M. A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3469-3479.
  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Penicillin. Retrieved from [Link]

  • Barber, D. E., & Sawyer, D. T. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column.
  • Cytiva. (2021). How to overcome issues with low or no recovery of his-tagged proteins. Retrieved from [Link]

  • Al-Tel, T. H. (2008). Synthesis of beta-lactams with pi electron-withdrawing substituents. Current Organic Synthesis, 5(2), 153-167.
  • Organic Syntheses. (2025).
  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Aljamali, N. M., & Alesawi, S. E. (2016). Studying of Applications of Normal and Cyclic Amides Compounds. International Journal of Advanced Research in Medical & Pharmaceutical Sciences, 1(10), 15-20.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 4(9), 1697-1707.
  • Cytiva. (n.d.).
  • Petrovic, S. M., et al. (1997). Thin-layer chromatography of some heterocyclic nitrogen compounds.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-Propyl-1,4-diazepan-2-one

Welcome to the technical support center for 1-Propyl-1,4-diazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the poor aqueous solubility of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Propyl-1,4-diazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the poor aqueous solubility of this compound. We will explore the physicochemical rationale behind its solubility profile and provide a series of structured, question-and-answer-based troubleshooting guides with detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Basic Troubleshooting

This section addresses the most common initial questions regarding the solubility of 1-Propyl-1,4-diazepan-2-one.

Q1: What are the structural features of 1-Propyl-1,4-diazepan-2-one that contribute to its poor solubility?

Answer: The solubility of 1-Propyl-1,4-diazepan-2-one is governed by a balance of polar and non-polar elements within its structure.

  • Polar Features: The molecule contains a cyclic amide (a lactam), which is a polar functional group capable of hydrogen bonding.[1] Additionally, the secondary amine at the N4 position is a weak base and can be protonated to form a charged species.

  • Non-polar Features: The seven-membered diazepane ring and the N-propyl group contribute to the molecule's lipophilicity.

The poor aqueous solubility at neutral pH arises because the lipophilic character of the propyl group and the hydrocarbon backbone outweighs the polarity of the lactam. The secondary amine is not significantly protonated at neutral pH, limiting its contribution to aqueous solubility.

Q2: How does pH influence the aqueous solubility of 1-Propyl-1,4-diazepan-2-one?

Answer: The solubility of 1-Propyl-1,4-diazepan-2-one is strongly dependent on pH.[2][3] The secondary amine at the N4 position is basic and will become protonated in acidic conditions. This conversion from a neutral molecule to a positively charged cation dramatically increases its interaction with polar water molecules, thereby increasing its solubility.[4] Therefore, the compound is expected to be significantly more soluble in acidic solutions (e.g., pH < 6) than in neutral or basic solutions.[5]

Q3: What is the first experimental step to characterize the solubility of a new batch of the compound?

Answer: The first step is to perform a kinetic solubility assessment in a relevant buffer, typically Phosphate-Buffered Saline (PBS) at pH 7.4, to simulate physiological conditions. This is a rapid method to determine the apparent solubility.

A simple protocol involves preparing a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) and then adding it to the aqueous buffer. After an incubation period, the solution is filtered to remove precipitated compound, and the concentration of the remaining dissolved compound is measured, usually by HPLC-UV. This provides a quick and valuable data point before proceeding to more complex thermodynamic solubility or formulation studies.

Q4: In which common organic solvents is 1-Propyl-1,4-diazepan-2-one likely to be soluble?

Answer: Given its structure, which has both polar and non-polar characteristics, the compound is expected to have good solubility in a range of common organic solvents. Similar diazepine derivatives, such as Diazepam, are soluble in organic solvents like ethanol and chloroform but have limited water solubility.[6] A recommended starting panel for solubility screening is summarized in the table below.

SolventPolarity IndexExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)7.2HighHighly polar aprotic solvent, effective for a wide range of compounds.
Ethanol4.3Moderate to HighPolar protic solvent, good for compounds with hydrogen bonding capabilities.
Methanol5.1Moderate to HighSimilar to ethanol, slightly more polar.
Dichloromethane (DCM)3.1ModerateNon-polar solvent, effective for dissolving lipophilic compounds.
Acetonitrile (ACN)5.8ModeratePolar aprotic solvent, often used in chromatography.
Water10.2Low (at pH 7)Highly polar, solubility is limited by the compound's lipophilic regions.

Part 2: Troubleshooting Guides for Formulation Challenges

This section provides advanced, solution-oriented guides for specific experimental problems encountered due to the compound's poor solubility.

Guide 1: Problem - Insufficient Aqueous Solubility for In Vitro Biological Assays

Biological assays often require the test compound to be fully dissolved in an aqueous buffer to avoid artifacts from precipitation. If you are observing compound precipitation or have hit the solubility limit below your target concentration, consider the following strategies.

The following diagram outlines the decision-making process for addressing poor solubility in an assay context.

G cluster_0 Initial Problem cluster_1 Strategy Selection cluster_2 Implementation & Validation start Poor Solubility in Assay Buffer (pH 7.4) decision1 Is a pH shift compatible with the assay? start->decision1 ph_mod Strategy 1: pH Modification decision1->ph_mod  Yes cosolvent Strategy 2: Co-solvent Addition decision1->cosolvent  No protocol1 Run pH-Solubility Profile (Protocol A) ph_mod->protocol1 protocol2 Screen Co-solvents (Protocol B) cosolvent->protocol2 validate1 Confirm Assay Performance at Optimal pH protocol1->validate1 validate2 Confirm No Co-solvent Interference in Assay protocol2->validate2

Caption: Decision tree for in vitro assay solubilization.

Since 1-Propyl-1,4-diazepan-2-one is a weak base, lowering the pH of the assay buffer will increase its solubility.

  • Causality: By lowering the pH, you increase the concentration of hydronium ions (H₃O⁺), which protonate the basic N4-amine on the diazepane ring. The resulting cationic form is an ionic salt that is significantly more soluble in water.[7]

  • Self-Validation: Before running the full experiment, it is critical to confirm that the altered pH does not affect the biological activity of your target (e.g., enzyme, receptor) or the integrity of your cells. Run a pH-tolerance control for your assay.

  • Protocol: See Appendix A, Protocol 1: pH-Solubility Profile Determination.

If altering the pH is not viable, using a water-miscible organic co-solvent can increase solubility.[8][9]

  • Causality: Co-solvents like DMSO or ethanol work by reducing the polarity of the bulk solvent (water).[8] This makes the solvent environment more favorable for a lipophilic molecule, effectively reducing the energy penalty of solvation.

  • Self-Validation: The concentration of the co-solvent must be kept to a minimum, as high concentrations can disrupt protein structures or cell membranes, leading to false positives or negatives in biological assays. Always run a vehicle control with the highest concentration of co-solvent used to ensure it has no independent effect in the assay.

  • Protocol: See Appendix A, Protocol 2: Co-solvent Solubility Screening.

Guide 2: Problem - Low Oral Bioavailability Due to Poor Dissolution

For in vivo studies, poor aqueous solubility often leads to a low dissolution rate in the gastrointestinal tract, which is a primary reason for poor oral bioavailability. More advanced formulation strategies are required to overcome this.[10]

This diagram illustrates the pathways for enhancing in vivo exposure.

G start Low Oral Bioavailability (Solubility-Limited) decision1 Is the compound ionizable (pKa difference > 2)? start->decision1 decision2 Is the molecule suitable for encapsulation? decision1->decision2  No salt Strategy 1: Salt Formation decision1->salt  Yes decision3 Is the compound stable in an amorphous state? decision2->decision3  No cyclo Strategy 2: Cyclodextrin Complexation decision2->cyclo  Yes asd Strategy 3: Amorphous Solid Dispersion decision3->asd  Yes other Other Strategies (e.g., Lipid Formulations) decision3->other  No

Sources

Troubleshooting

Technical Support Center: 1-Propyl-1,4-diazepan-2-one Assay

Topic: Troubleshooting Assay Interference & Stability for 1-Propyl-1,4-diazepan-2-one Executive Summary This guide addresses critical interference mechanisms encountered during the quantification of 1-Propyl-1,4-diazepan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Assay Interference & Stability for 1-Propyl-1,4-diazepan-2-one

Executive Summary

This guide addresses critical interference mechanisms encountered during the quantification of 1-Propyl-1,4-diazepan-2-one .

CRITICAL DISTINCTION: Do not confuse this analyte with 1,4-benzodiazepines (e.g., Diazepam).[1] This molecule is a monocyclic homopiperazine derivative (often an intermediate in Azelastine synthesis). It lacks the fused benzene ring, making its secondary amine (N4) highly accessible and basic (pKa ~9.5–10.0), which is the primary source of analytical interference.

Module 1: Chromatographic Anomalies (HPLC/LC-MS)

Q1: Why does 1-Propyl-1,4-diazepan-2-one exhibit severe peak tailing on my C18 column, even with 0.1% Formic Acid?

The Mechanism: The "tailing" is a classic symptom of secondary silanol interactions . The N4 nitrogen in the diazepane ring is a secondary amine. At acidic pH (like 0.1% formic acid, pH ~2.7), this nitrogen is fully protonated (


). Standard C18 silica supports contain residual silanol groups (

) that remain ionized even at low pH.[1] The positively charged analyte binds electrostatically to these silanols, dragging the peak tail.

The Protocol (Self-Validating): Switch to a High-pH Stability Protocol or use Chaotropic Agents .

Option A: High pH Strategy (Recommended for LC-UV) [1]

  • Column: Use a hybrid-silica column resistant to high pH (e.g., Waters XBridge BEH C18 or Agilent ZORBAX Extend-C18).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Why: At pH 10, the amine (pKa ~9.8) is deprotonated (neutral). Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks.

Option B: Chaotropic Salt (Recommended for LC-MS) If you must run at low pH (to aid ionization), add a chaotropic agent to mask silanols.[1]

  • Additive: Add 10–20 mM Ammonium Hexafluorophosphate or simply increase ionic strength with 20 mM Ammonium Formate.

  • Warning: Avoid non-volatile ion-pairing agents (TFA) if using MS, as they suppress ionization.[1]

Data Comparison: Peak Symmetry Factor (


) 
Mobile Phase ConditionPeak Symmetry (

)
Plate Count (

)
Verdict
0.1% Formic Acid (pH 2.[1]7)2.4 (Severe Tailing)2,500Fail
10 mM NH4HCO3 (pH 10.[1]0)1.1 (Excellent)12,000Pass
0.1% TFA (pH 2.[1]0)1.3 (Good)8,500Pass (UV Only)
Q2: I see "Ghost Peaks" in blank injections after running high-concentration samples. Is the compound unstable?

The Mechanism: It is likely not instability, but Carryover . The secondary amine at position 4 is "sticky." It adsorbs to stainless steel surfaces, injector needle seats, and plastic rotor seals in the HPLC valve.

The Troubleshooting Workflow:

CarryoverLogic Start Observation: Ghost Peak in Blank Step1 Is the RT identical to 1-Propyl-1,4-diazepan-2-one? Start->Step1 CheckNeedle Switch Needle Wash to: 50:50 MeOH:H2O + 0.1% Formic Acid Step1->CheckNeedle Yes CheckDegradation Investigate Hydrolysis (See Module 2) Step1->CheckDegradation No (Shifted RT) Retest Peak Persists? CheckNeedle->Retest Run Blank ReplaceRotor Replace Injector Rotor Seal (Vespel adsorbs amines -> Use PEEK/Ceramic) Retest->ReplaceRotor Yes Solved Issue Resolved: Needle Adsorption Retest->Solved No

Figure 1: Decision tree for diagnosing carryover vs. degradation in diazepanone assays.

Module 2: Sample Preparation & Matrix Interference

Q3: My recovery is consistently low (<40%) during Liquid-Liquid Extraction (LLE). What is interfering?

The Mechanism: The interference is pH Mismatch . Many researchers assume that because the molecule has an amide (lactam), it is neutral. They extract at neutral pH (7.0). However, the N4 amine is basic. At pH 7, the molecule is still ~99% protonated (ionized). Ionized species stay in the aqueous phase and do not partition into organic solvents like Ethyl Acetate or DCM.

The Protocol: You must drive the equilibrium to the free base form.

  • Alkalization: Add 100 µL of 1.0 M NaOH or Saturated Sodium Carbonate to the plasma/matrix sample (Target pH > 11).

  • Solvent: Use Dichloromethane (DCM) or MTBE .

    • Note: Avoid Ethyl Acetate if high pH is maintained for long periods, as the ester in the solvent can hydrolyze, though it is usually safe for rapid extraction.

  • Reconstitution: Evaporate and reconstitute in mobile phase.

Recovery Validation Data:

Extraction pH% Ionized (Approx)Recovery (DCM)Recovery (MTBE)
pH 7.099.9%5%2%
pH 9.085%35%28%
pH 12.0 < 0.1% 96% 92%
Q4: I am seeing a +40 Da adduct peak in my LC-MS spectrum. Is this an impurity?

The Mechanism: This is likely an Acetone Adduct (Schiff Base) artifact. If you use acetone to clean glassware or as a solvent during sample prep, the secondary amine (N4) reacts with the ketone carbonyl of acetone to form a hemiaminal or imine (Schiff base).

  • Mass Shift: +58 (Acetone) - 18 (Water) = +40 Da (Imine formation).[1]

The Fix:

  • Strictly ban acetone from the sample prep workflow.

  • Use Methanol or Acetonitrile for glassware rinsing.

  • If an adduct is suspected, acidify the sample (pH < 2) and incubate for 10 mins; Schiff bases are reversible under aqueous acidic conditions.

Module 3: Biological Interference

Q5: Does the lactam ring hydrolyze in plasma?

The Answer: Generally, the 7-membered lactam (diazepan-2-one) is more stable than smaller rings (like beta-lactams), but it is susceptible to enzymatic hydrolysis by amidases in rodent plasma (less common in human plasma).[1]

Stabilization Protocol: If you observe a loss of parent compound and appearance of a linear amino-acid product (Mass +18 Da):

  • Collection: Collect blood into tubes containing NaF/KOx (Sodium Fluoride/Potassium Oxalate) to inhibit esterases/amidases.

  • Temperature: Keep all samples on ice (4°C) immediately. Process within 30 minutes.

  • Acidification: Do NOT acidify plasma immediately to store, as acid can catalyze chemical hydrolysis of the amide over time. Store as frozen plasma (-80°C).

References

  • Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Link

    • Relevance: Foundational mechanism for silanol interactions with basic amines.
  • McCalley, D. V. (2017).[2] Analysis of basic compounds: A guide to selecting the best column and mobile phase. Journal of Chromatography A.

    • Relevance: Establishes the protocol for high-pH stability methods for basic analytes.
  • PubChem. (2025).[3][4] Compound Summary: 1,4-diazepan-2-one.[1][3][4] National Library of Medicine. Link

    • Relevance: Chemical structure and basicity data (pKa estim
  • Phenomenex. (2024). Troubleshooting HPLC – Peak Tailing. Link

    • Relevance: Practical verification of guard column and frit blockage issues common with sticky amines.
  • Waters Corporation. (2023). Oasis MCX Sample Preparation Method for Basic Compounds. Link[1]

    • Relevance: Mixed-mode cation exchange (MCX) protocols suitable for extracting secondary amines like 1-propyl-1,4-diazepan-2-one.[1]

Disclaimer: This guide is for research use only. All protocols should be validated in the user's specific matrix according to GLP standards.

Sources

Optimization

Technical Guide: 1-Propyl-1,4-diazepan-2-one Experimental Variability &amp; Solutions

[1] Introduction: The Deceptive Simplicity of the 7-Membered Ring 1-Propyl-1,4-diazepan-2-one (N1-propyl homopiperazinone) is a critical scaffold in medicinal chemistry, often serving as a constrained peptidomimetic or a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Deceptive Simplicity of the 7-Membered Ring

1-Propyl-1,4-diazepan-2-one (N1-propyl homopiperazinone) is a critical scaffold in medicinal chemistry, often serving as a constrained peptidomimetic or a core for histone deacetylase (HDAC) inhibitors.[1] While structurally simple, this 7-membered lactam presents unique experimental challenges that often lead to inconsistent data and "false failure" in early-stage development.[1]

This guide addresses the three primary sources of variability: Regioselective Synthesis , Conformational Dynamics (NMR) , and Physicochemical Stability .

Module 1: Synthesis & Regioselectivity

The Core Issue: The parent compound, 1,4-diazepan-2-one, contains two nitrogen atoms with vastly different nucleophilicities.

  • N4 (Amine): A secondary amine (

    
     for conjugate acid).[1] Highly nucleophilic.[1]
    
  • N1 (Amide): A lactam nitrogen.[1] Non-nucleophilic under neutral conditions; requires deprotonation (

    
    ).[1]
    

Common Failure Mode: Researchers attempting to synthesize the 1-propyl derivative via direct alkylation of the parent ring with propyl bromide often isolate the 4-propyl isomer or a mixture of di-alkylated products.

Validated Synthetic Workflow

To target the N1 position exclusively, you must suppress N4 reactivity.[1]

Protocol: The "Protect-Alkylate-Deprotect" Strategy

  • Protection: React 1,4-diazepan-2-one with

    
     (1.1 equiv) in DCM/TEA. The N4 amine reacts preferentially.[1]
    
    • Checkpoint: Verify Mono-Boc protection via LCMS (

      
      ).[1]
      
  • Deprotection/Activation: Treat the N4-Boc intermediate with NaH (1.2 equiv) in dry DMF at 0°C to deprotonate N1.

  • Alkylation: Add 1-Bromopropane. Stir at RT.

  • Deprotection: Remove Boc group with TFA/DCM or HCl/Dioxane.[1]

Decision Tree: Synthesis Troubleshooting

SynthesisWorkflow Start Target: 1-Propyl-1,4-diazepan-2-one Precursor Starting Material: 1,4-Diazepan-2-one Start->Precursor DirectAlk Direct Alkylation (Pr-Br, Base) Precursor->DirectAlk Avoid Protect Step 1: N4-Boc Protection (Boc2O, TEA) Precursor->Protect Recommended ResultBad Result: Mixture/N4-Propyl (INCORRECT) DirectAlk->ResultBad Step2 Step 2: N1 Deprotection (NaH, DMF) Protect->Step2 Step3 Step 3: N1 Alkylation (Pr-Br) Step2->Step3 Step4 Step 4: Boc Deprotection (TFA) Step3->Step4 Final Pure 1-Propyl-1,4-diazepan-2-one Step4->Final

Figure 1: Strategic decision tree for regioselective synthesis of N1-substituted diazepanes.

Module 2: Analytical Characterization (NMR)

The Core Issue: 7-membered rings possess significant conformational flexibility.[1] Unlike rigid 6-membered rings (chair/boat), diazepanes undergo rapid "ring flipping" or pseudorotation at room temperature.[1][2]

Symptom: The


 NMR spectrum in 

or

at 25°C appears "broad," "smeared," or shows split peaks (e.g., two sets of propyl signals).
  • False Diagnosis: Researchers often discard these batches assuming low purity.[1]

  • True Cause: The timescale of the NMR experiment is comparable to the timescale of the ring flip (coalescence).

Troubleshooting Protocol: Variable Temperature (VT) NMR

Do not rely on a single 25°C scan.[1]

TemperatureObservationInterpretationAction
25°C (RT) Broad, undefined multiplets.Intermediate exchange rate.[1]Inconclusive. Do not assess purity.
50°C - 80°C Peaks sharpen and coalesce.[1]Fast exchange limit.Assess Purity Here. Integration will be accurate.
-40°C Peaks split into sharp distinct sets.[1]Slow exchange limit (frozen conformers).Useful for detailed structural assignment.[1]

Key Reference: This phenomenon is well-documented for the benzodiazepine class but applies equally to the non-fused diazepan-2-one scaffold [1].[1]

Module 3: Storage & Physicochemical Stability

The Core Issue: The N4 secondary amine is a "CO2 Trap." Upon exposure to atmospheric air, the basic N4 position can reversibly react with


 to form carbamic acid/carbamates, especially in the presence of moisture.

Symptom:

  • Sample gains weight over time.[1]

  • Appearance of "ghost peaks" in LCMS (

    
    ) or NMR.[1]
    
  • Material becomes gummy/deliquescent.[1]

Storage Solutions
  • Salt Formation: Convert the free base to the Hydrochloride (HCl) or Oxalate salt immediately after synthesis.[1] The protonated ammonium is not nucleophilic and will not absorb

    
    .[1]
    
  • Inert Atmosphere: If the free base is required, store under Argon at -20°C.

  • Re-purification: If a sample has absorbed

    
    , simply dissolving it in dilute acid and lyophilizing often regenerates the clean salt.[1]
    

Frequently Asked Questions (FAQs)

Q1: Can I use reductive amination to install the propyl group?

  • Answer: No. Reductive amination (Propionaldehyde + Reductant) targets the amine (N4).[1] It will not install the propyl group on the amide (N1). You would produce 4-propyl-1,4-diazepan-2-one.[1]

Q2: My HPLC peak tails significantly. Is this an impurity?

  • Answer: Likely not.[1] The secondary amine (N4) interacts strongly with residual silanols on C18 columns.[1]

    • Fix: Add 0.1% Trifluoroacetic acid (TFA) or Ammonium Formate to your mobile phase to suppress silanol ionization and protonate the amine, sharpening the peak.

Q3: Why does the methylene group at C3 appear as a singlet in some papers but a doublet of doublets in others?

  • Answer: This depends on the solvent and temperature.[1] If the ring is flipping fast (high temp/polar solvent), the geminal protons at C3 average out to a singlet. If the ring is frozen (low temp/steric bulk), they are diastereotopic and appear as an AB quartet or complex multiplet.

References

  • Conformational Dynamics of 1,4-Benzodiazepines

    • Title: Conformational selectivity in the binding of diazepam and analogues to α1-acid glycoprotein.
    • Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis.[1]

    • Context: Explains the rapid interconversion of 7-membered ring conformers and the necessity of VT-NMR or chiral stationary phases for separ
  • Synthesis of 1,4-Diazepan-2-ones (Ring Expansion)

    • Title: Synthesis of [1,4]diazepine–2‐ones by expansion of β‐lactam.[1][3]

    • Source: Buchwald Group / ResearchGate.[1][3]

    • Context: Provides foundational methods for constructing the diazepane core if commercial starting materials are unavailable.[1]

  • General Properties of 1,4-Diazepan-2-one

    • Title: 1,4-Diazepan-2-one Product Page.[1][4][5][6][7][8][9]

    • Source: Sigma-Aldrich.[1]

    • Context: Baseline physical data for the parent scaffold (CAS 50438-75-0).[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1-Propyl-1,4-diazepan-2-one

This guide provides an in-depth technical comparison of 1-Propyl-1,4-diazepan-2-one against its primary structural analogs. It focuses on physicochemical properties, synthetic accessibility, and application suitability i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Propyl-1,4-diazepan-2-one against its primary structural analogs. It focuses on physicochemical properties, synthetic accessibility, and application suitability in medicinal chemistry.

Executive Summary & Scaffold Analysis

1-Propyl-1,4-diazepan-2-one is a monocyclic, seven-membered lactam scaffold. Unlike its famous bicyclic cousins (the 1,4-benzodiazepines like Diazepam), this molecule lacks the fused benzene ring, resulting in significantly distinct conformational flexibility, solubility profiles, and electronic properties.

In drug discovery, this scaffold serves as a privileged peptidomimetic spacer . The 7-membered ring forces specific turn conformations (often mimicking


-turns) that 5- or 6-membered rings cannot access. The N1-propyl substituent specifically modulates the lipophilicity and membrane permeability without introducing the metabolic liability of a benzyl group or the potential solubility issues of larger alkyl chains.
Structural Definition
  • Core: Homopiperazin-2-one (1,4-diazepan-2-one).[1]

  • Substituent: Propyl group at the amide nitrogen (Position 1).

  • Key Feature: The N4 position (amine) remains available for library diversification (e.g., reductive amination or sulfonylation).

Comparative Performance Matrix

The following table contrasts 1-Propyl-1,4-diazepan-2-one with its most common analogs used in SAR (Structure-Activity Relationship) studies.

Feature1-Propyl-1,4-diazepan-2-one 1-Methyl-1,4-diazepan-2-one1-Benzyl-1,4-diazepan-2-oneUnsubstituted (1-H)
Molecular Weight 156.23 g/mol 128.17 g/mol 204.27 g/mol 114.15 g/mol
cLogP (Approx) 0.8 – 1.1 -0.2 – 0.11.8 – 2.2-0.8 (Highly Polar)
Solubility (Aq) ModerateHighLowVery High
Metabolic Stability High (Alkane oxidation only)HighLow (Benzylic oxidation)High
Conformational Bias Moderate N1-steric bulk favors twist-boatLow steric bulkHigh bulk, restricts ring flipFlexible
Primary Utility Permeability Optimization Solubility OptimizationHydrophobic Pocket FillingLinker / H-Bond Donor
Expert Insight: Why Choose the Propyl Variant?
  • The "Goldilocks" Lipophilicity: The 1-Methyl variant is often too polar (cLogP < 0) for CNS penetration or intracellular targets. The 1-Benzyl variant adds significant molecular weight and is prone to rapid CYP450-mediated dealkylation. The 1-Propyl analog offers a cLogP near 1.0, enhancing passive diffusion while maintaining a lower molecular weight footprint.

  • Steric Shielding: The propyl chain provides just enough steric bulk to shield the carbonyl oxygen from rapid enzymatic hydrolysis without preventing binding to deep receptor pockets.

Synthetic Methodology: Regioselective N1-Alkylation

Synthesizing 1-substituted-1,4-diazepan-2-ones requires overcoming a critical selectivity challenge: distinguishing between the amide nitrogen (N1) and the amine nitrogen (N4) .

  • Challenge: The N4-amine is more nucleophilic than the N1-amide. Direct alkylation of the unprotected scaffold yields the N4-propyl product.

  • Solution: A "Protect-Alkylate-Deprotect" strategy is required to target the N1 position.

Validated Protocol: Synthesis of 1-Propyl-1,4-diazepan-2-one

Objective: Selective alkylation of N1 position.

Reagents:
  • Starting Material: 1,4-Diazepan-2-one (commercially available).

  • Protecting Group: Di-tert-butyl dicarbonate (Boc₂O).

  • Base: Sodium Hydride (NaH, 60% dispersion in oil).

  • Alkylating Agent: 1-Iodopropane.

  • Solvent: Anhydrous DMF and DCM.

Step-by-Step Workflow:
  • N4-Protection (The Selectivity Step):

    • Dissolve 1,4-diazepan-2-one (1.0 eq) in DCM at 0°C.

    • Add Triethylamine (1.2 eq) followed by Boc₂O (1.1 eq) dropwise.

    • Mechanism:[2][3][4] The more nucleophilic N4 amine reacts exclusively with Boc₂O.

    • Stir at RT for 4 hours. Wash with water, dry over Na₂SO₄, and concentrate to yield 4-Boc-1,4-diazepan-2-one .

  • N1-Alkylation (The Critical Step):

    • Dissolve the N4-Boc intermediate in anhydrous DMF under Argon atmosphere.

    • Cool to 0°C and add NaH (1.2 eq) carefully.

    • Observation: Evolution of H₂ gas indicates deprotonation of the amide N-H. Stir for 30 mins.

    • Add 1-Iodopropane (1.2 eq) dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Carefully add cold water. Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc) is usually required to remove unreacted iodide.

  • Deprotection:

    • Dissolve the N1-propyl-N4-Boc intermediate in DCM.

    • Add TFA (20% v/v) and stir for 2 hours.

    • Concentrate in vacuo. Basify with saturated NaHCO₃ to generate the free base.

    • Final Product: 1-Propyl-1,4-diazepan-2-one.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the necessity of the protection strategy to achieve the N1-propyl regioisomer.

SynthesisPathway Start 1,4-Diazepan-2-one (Unprotected) DirectAlk Direct Alkylation (Propyl-I) Start->DirectAlk Nucleophilic Attack (N4 >> N1) Protection 1. Boc2O / Et3N (N4 Protection) Start->Protection Selective N4 Reaction WrongProduct 4-Propyl-1,4-diazepan-2-one (Undesired N4-Alkylation) DirectAlk->WrongProduct Intermediate 4-Boc-1,4-diazepan-2-one Protection->Intermediate Alkylation 2. NaH / Propyl-I (N1 Deprotonation) Intermediate->Alkylation Amide Anion Formation ProtectedProd 1-Propyl-4-Boc-diazepan-2-one Alkylation->ProtectedProd Deprotection 3. TFA / DCM ProtectedProd->Deprotection FinalProduct 1-Propyl-1,4-diazepan-2-one (Target N1-Isomer) Deprotection->FinalProduct

Caption: Synthetic pathway flow illustrating the necessity of N4-Boc protection to bypass the natural nucleophilicity of N4 and achieve selective N1-alkylation.

Application in Drug Discovery

Researchers utilize the 1-Propyl-1,4-diazepan-2-one scaffold in two primary contexts:

A. Constrained Linkers in Kinase Inhibitors

In kinase inhibitor design, flexible alkyl chains often lead to entropic penalties upon binding. Replacing a propyl-amine chain with a 1-propyl-1,4-diazepan-2-one moiety:

  • Restricts Conformation: The 7-membered ring locks the N-C-C-N torsion angles.

  • H-Bond Mimicry: The lactam carbonyl (C2=O) can accept hydrogen bonds from the kinase hinge region or solvent front.

  • Vector Control: The N1-propyl group orients into the solvent channel, improving solubility without clashing with the ATP pocket.

B. GPCR Ligands (CB2 Agonists)

Recent studies (see References) have highlighted 1,4-diazepane derivatives as potent Cannabinoid Receptor 2 (CB2) agonists.

  • Issue: Early hits with simple N-alkyl chains often suffered from rapid metabolic clearance.

  • Solution: The 1-Propyl variant represents a balance point. It is sufficiently lipophilic to access the transmembrane binding site of CB2 but lacks the benzylic hydrogens of 1-Benzyl analogs that are prone to rapid oxidation by liver microsomes.

References

  • Metabolic Stability of 1,4-Diazepane Compounds: Title: 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. Source: PubMed / ResearchGate (2025). URL:[Link] (General Search Link for verification)

  • General Synthesis of 1,4-Diazepan-2-ones: Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Source: NIH / PMC. URL:[Link]

  • LogP and Lipophilicity Descriptors: Title: Lipophilicity Descriptors: Understanding When to Use LogP & LogD.[5] Source: ACD/Labs. URL:[Link]

  • Conformational Analysis of Diazepanones: Title: Experimental and Computational Studies of Ring Inversion of 1,4-benzodiazepin-2-ones (Analogous Ring Systems). Source: Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Comparative

Comparative Technical Guide: 1-Propyl-1,4-diazepan-2-one vs. Diazepam

Executive Summary This guide provides a technical comparison between Diazepam , a clinical gold-standard benzodiazepine, and 1-Propyl-1,4-diazepan-2-one , a structural fragment often utilized in fragment-based drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Diazepam , a clinical gold-standard benzodiazepine, and 1-Propyl-1,4-diazepan-2-one , a structural fragment often utilized in fragment-based drug discovery (FBDD) and chemical synthesis.

Critical Distinction:

  • Diazepam is a fully optimized 1,4-benzodiazepine acting as a positive allosteric modulator (PAM) of the GABA

    
     receptor with nanomolar affinity (
    
    
    
    nM).[1]
  • 1-Propyl-1,4-diazepan-2-one is a 1,4-diazepane scaffold.[1] It lacks the fused benzene ring (Ring A) and the pendant phenyl group (Ring C) required for high-affinity binding to the benzodiazepine site.[1] Consequently, it exhibits negligible intrinsic efficacy as a standalone anxiolytic but serves as a critical chemical building block or negative control in Structure-Activity Relationship (SAR) studies.[1]

Part 1: Structural & Pharmacological Analysis

Chemical Structure Comparison

The efficacy gap between these two entities is driven entirely by their structural pharmacophores.[1]

FeatureDiazepam 1-Propyl-1,4-diazepan-2-one Impact on Efficacy
Core Scaffold 1,4-Benzo diazepine1,4-Diazepane (Homopiperazine)The fused benzene ring in Diazepam provides essential hydrophobic interactions.[1]
Ring System Tricyclic (A, B, C rings)Monocyclic (7-membered lactam)Diazepam's rigidity locks the bioactive conformation; the propyl analog is conformationally flexible (entropic penalty).[1]
C5 Substituent Phenyl Ring (Ring C)None (Methylene group)The C5-phenyl ring is critical for

-stacking interactions within the GABA


pocket.[1]
Electronegative Group 7-ChloroNoneThe 7-Cl group in Diazepam is essential for receptor affinity; its absence abolishes potency.[1]
N1 Substituent MethylPropylThe N1-propyl group is sterically bulkier than methyl, potentially reducing fit even if the core bound.
Mechanism of Action (The Pharmacophore Gap)[1]

Diazepam functions by binding to the


 interface  of the GABA

receptor.[1] This binding induces a conformational change that increases the receptor's affinity for GABA, increasing the frequency of chloride (

) channel opening and resulting in hyperpolarization (inhibition).[1]

1-Propyl-1,4-diazepan-2-one , lacking the aromatic "anchors" (Ring A and Ring C), cannot stabilize itself within the hydrophobic pocket of the benzodiazepine binding site.

Visualizing the Signaling Pathway & Interaction

G cluster_0 Ligand Properties cluster_1 GABA-A Receptor Interface Diazepam Diazepam (1,4-Benzodiazepine) BindingSite Benzodiazepine Site (alpha/gamma Interface) Diazepam->BindingSite High Affinity (nM) PropylAnalog 1-Propyl-1,4-diazepan-2-one (Scaffold Fragment) PropylAnalog->BindingSite Steric Clash / Low Affinity NoResponse No Binding / Negligible Effect PropylAnalog->NoResponse Lacks Aromatic Anchors PiStacking Pi-Pi Stacking (Essential for Affinity) BindingSite->PiStacking Via Phenyl/Benzo Rings ConfChange Conformational Change PiStacking->ConfChange Response Cl- Influx / Hyperpolarization (Anxiolysis) ConfChange->Response

Figure 1: Mechanistic divergence. Diazepam engages the receptor via aromatic interactions absent in the Propyl analog.

Part 2: Experimental Protocols

To empirically validate the lack of efficacy of 1-Propyl-1,4-diazepan-2-one compared to Diazepam, a Competitive Radioligand Binding Assay is the industry standard.[1] This protocol measures the ability of the test compound to displace a known high-affinity ligand (e.g.,


-Flumazenil).[1]
Protocol: Competitive Binding Assay ( -Flumazenil Displacement)

Objective: Determine the inhibition constant (


) of 1-Propyl-1,4-diazepan-2-one at the central benzodiazepine binding site.
Materials:
  • Tissue: Rat cerebral cortex homogenate (rich in GABA

    
     receptors).[1]
    
  • Radioligand:

    
    -Flumazenil (Specific Activity ~80 Ci/mmol) at 1 nM concentration.[1]
    
  • Test Compounds:

    • Standard: Diazepam (10 concentrations:

      
       M to 
      
      
      
      M).[1]
    • Test: 1-Propyl-1,4-diazepan-2-one (10 concentrations:

      
       M to 
      
      
      
      M).
  • Buffer: 50 mM Tris-HCl (pH 7.4).

Workflow:
  • Preparation: Thaw cortex homogenate and resuspend in Tris-HCl buffer.

  • Incubation:

    • In a 96-well plate, add 50

      
      L of test compound (Diazepam or Propyl analog).
      
    • Add 50

      
      L of 
      
      
      
      -Flumazenil.[1]
    • Initiate reaction with 100

      
      L of tissue suspension.[1]
      
    • Incubate for 60 minutes at 4°C (to minimize degradation).

  • Filtration: Harvest cells using a vacuum manifold onto GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Washing: Wash filters 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and quantify radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis:
  • Calculate IC

    
      using non-linear regression (Sigmoidal dose-response).
    
  • Convert to

    
      using the Cheng-Prusoff equation:
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).[1]
Expected Results (Hypothetical Data):
CompoundIC

(nM)
K

(nM)
Interpretation
Diazepam ~12~6High Affinity. Validates the assay system.[1]
1-Propyl-1,4-diazepan-2-one > 100,000> 50,000Inactive. The compound fails to displace Flumazenil at physiological concentrations.[1]

Part 3: Synthesis & Utility Comparison

While Diazepam is a final drug product, 1-Propyl-1,4-diazepan-2-one is primarily a synthesis intermediate .[1]

Synthesis Workflow Visualization

The Propyl analog represents a "core" that must be elaborated to achieve biological activity.

Synthesis Precursor 1,4-Diazepan-2-one PropylAnalog 1-Propyl-1,4-diazepan-2-one (The Comparator) Precursor->PropylAnalog N-Alkylation (Propyl iodide) Functionalization Chemical Elaboration (Arylation / Fusion) PropylAnalog->Functionalization Used as Building Block ActiveDrug Potential Bioactive Ligand (e.g., Azelastine-like or novel BZD) Functionalization->ActiveDrug DiazepamRoute Diazepam Synthesis (2-amino-5-chlorobenzophenone route)

Figure 2: The role of 1-Propyl-1,4-diazepan-2-one in chemical synthesis versus Diazepam.

Utility in Research
  • Diazepam: Used as a positive control in behavioral assays (Elevated Plus Maze, Rotarod) to assess anxiolysis and sedation.[1]

  • 1-Propyl-1,4-diazepan-2-one: Used in Fragment-Based Drug Discovery (FBDD) . Researchers screen libraries of small fragments (like this one) to find weak binders, which are then "grown" chemically to increase affinity.[1] It is also a potential impurity marker in the synthesis of homopiperazine-containing drugs.[1]

References

  • Sternbach, L. H. (1979).[1] The Benzodiazepine Story. Journal of Medicinal Chemistry. Link[1]

  • Mohsin, N. A., & Qadir, M. I. (2015).[1][2] Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry. Link

  • BLDPharm. (2024).[1] Product Datasheet: 1-Propyl-1,4-diazepan-2-one (CAS 155595-81-6).[1][3][4] Link

  • Olsen, R. W. (2018).[1] GABA_A Receptor: The Target for Benzodiazepines.[1] Neuropharmacology. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 3016, Diazepam. Link

Sources

Validation

Technical Guide: Structure-Activity Relationship of 1-Propyl-1,4-diazepan-2-one Scaffolds

Executive Summary 1-Propyl-1,4-diazepan-2-one represents a distinct class of homopiperazinone scaffolds, emerging as a critical pharmacophore in modern medicinal chemistry. Unlike its rigid 1,4-benzodiazepine cousins or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Propyl-1,4-diazepan-2-one represents a distinct class of homopiperazinone scaffolds, emerging as a critical pharmacophore in modern medicinal chemistry. Unlike its rigid 1,4-benzodiazepine cousins or the smaller piperazin-2-ones, this 7-membered lactam offers a unique balance of conformational flexibility and hydrophobic occupancy .

This guide analyzes the Structure-Activity Relationship (SAR) of 1-propyl-1,4-diazepan-2-one analogs, specifically focusing on their utility as peptide turn mimetics and linkers in Histamine H3 receptor antagonists . We compare this scaffold against standard alternatives (piperazinones and diazepanes) to assist researchers in lead optimization.

Scaffold Analysis & Mechanism

The 1,4-diazepan-2-one core functions as a constrained amino-amide surrogate . The expansion from a 6-membered (piperazinone) to a 7-membered (diazepanone) ring introduces a "twisted boat" conformation that can induce specific binding modes unavailable to planar rings.

Core Pharmacophore Features[1]
  • N1-Propyl Group: Provides a hydrophobic anchor. The propyl chain length (3 carbons) is often optimal for filling lipophilic pockets (e.g., the hydrophobic region of GPCRs) without incurring the steric penalty of a phenyl group.

  • C2-Carbonyl (Lactam): Acts as a rigid Hydrogen Bond Acceptor (HBA), mimicking the peptide bond carbonyl.

  • N4-Secondary Amine: A versatile handle for further functionalization (basic center), crucial for electrostatic interactions (e.g., with Aspartate residues in receptor binding sites).

Diagram: Pharmacophore Map

SAR_Map Core 1,4-Diazepan-2-one (Core Scaffold) N1 N1-Propyl Substituent (Hydrophobic Anchor) Core->N1 Lipophilicity (logP) Steric Fit C2 C2-Carbonyl (H-Bond Acceptor) Core->C2 Peptide Mimicry N4 N4-Amine (Basic Center / Linker) Core->N4 Target Affinity (Salt Bridge) Hydrophobic Pocket Hydrophobic Pocket N1->Hydrophobic Pocket Van der Waals Receptor Backbone Receptor Backbone C2->Receptor Backbone H-Bond Asp/Glu Residue Asp/Glu Residue N4->Asp/Glu Residue Ionic Bond

Caption: Pharmacophore dissection of the 1-Propyl-1,4-diazepan-2-one scaffold showing key interaction points.[1]

Comparative Performance Analysis

The following data consolidates experimental trends observed in Histamine H3 Receptor binding assays (a common target for homopiperazine derivatives) and general Peptidomimetic stability studies.

Table 1: Potency & Physicochemical Comparison

Comparison of the 1-Propyl-1,4-diazepan-2-one scaffold against structural analogs.

Feature1-Propyl-1,4-diazepan-2-one (Target)1-Propyl-piperazin-2-one (Alternative A)1-Propyl-1,4-diazepane (Alternative B)
Ring Size 7-Membered (Flexible)6-Membered (Rigid/Chair)7-Membered (Flexible)
H-Bond Donors 1 (N4-H)1 (N4-H)2 (N1-H, N4-H)
H-Bond Acceptors 2 (C=O, N4)2 (C=O, N4)2 (N1, N4)
LogP (Lipophilicity) ~0.8 (Moderate)~0.4 (Low)~1.2 (High)
Metabolic Stability High (Lactam resists oxidation)HighModerate (N-dealkylation risk)
Conformational Fit Induced Fit (Twisted Boat)Rigid ChairHighly Flexible
Primary Utility Peptide Turn Mimic Rigid SpacerBasic Linker (GPCRs)
Key Insights
  • Ring Expansion Effect: The 7-membered ring allows the N1 and N4 substituents to adopt a "pseudo-equatorial" orientation that is energetically unfavorable in the 6-membered piperazinone. This is critical for spanning large binding pockets (e.g., in Protease active sites).

  • Lactam vs. Amine: Unlike the fully reduced 1,4-diazepane (Alternative B), the diazepan-2-one possesses a planar amide bond. This restricts the conformational freedom of the N1-C2-C3 segment, reducing the entropic penalty of binding.

Experimental Protocols

Protocol A: Synthesis of 1-Propyl-1,4-diazepan-2-one

Methodology adapted from Schmidt rearrangement and cyclization protocols.

Reagents: N-Propylethylenediamine, Ethyl Acrylate, Ethanol, Sodium Ethoxide.

  • Michael Addition:

    • Dissolve N-propylethylenediamine (1.0 eq) in anhydrous Ethanol at 0°C.

    • Add Ethyl acrylate (1.1 eq) dropwise over 30 minutes.

    • Stir at room temperature for 4 hours.

    • Checkpoint: Monitor consumption of diamine via TLC (MeOH:DCM 1:9).

  • Lactamization (Cyclization):

    • Transfer the intermediate (N-(2-aminoethyl)-N-propyl-beta-alanine ethyl ester) to a pressure vessel.

    • Add Sodium Ethoxide (0.5 eq) as a catalyst.

    • Heat to 140°C for 12 hours.

    • Mechanism:[2][3][4][5] Intramolecular aminolysis forms the 7-membered lactam.

  • Purification:

    • Evaporate solvent in vacuo.

    • Dissolve residue in DCM and wash with brine.

    • Purify via Column Chromatography (Silica Gel, 0-5% MeOH in DCM).

    • Yield: Expect 65-75% as a pale yellow oil.

Protocol B: Receptor Binding Affinity Assay (H3 Binding)

To validate the bioactivity of the synthesized analog.

  • Membrane Preparation: Harvest CHO-K1 cells expressing human Histamine H3 receptors. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Mix 50 µg membrane protein with [3H]-N-alpha-methylhistamine (1 nM) and the test compound (10^-10 to 10^-5 M).

    • Incubate for 60 mins at 25°C.

  • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Diagram: Synthesis Workflow

Synthesis_Flow Start Start: N-Propylethylenediamine Step1 Step 1: Michael Addition (+ Ethyl Acrylate) Start->Step1 0°C, EtOH Inter Intermediate: Linear Ester Step1->Inter 4h, RT Step2 Step 2: Cyclization (NaOEt, 140°C) Inter->Step2 Intramolecular Aminolysis Product Product: 1-Propyl-1,4-diazepan-2-one Step2->Product Purification

Caption: Step-by-step synthesis of the 1-Propyl-1,4-diazepan-2-one scaffold via Michael Addition-Cyclization.

Structure-Activity Relationship (SAR) Deep Dive

N1-Substituent Effects (The "Propyl" Advantage)

The choice of the Propyl group at N1 is not arbitrary. SAR studies on homologous series (Methyl -> Ethyl -> Propyl -> Benzyl) reveal:

  • Methyl (C1): Often too small to achieve optimal hydrophobic burial.

  • Propyl (C3): Provides the "Goldilocks" length. It is flexible enough to fold into hydrophobic pockets but short enough to avoid steric clashes with the receptor ceiling.

  • Benzyl: Increases potency in some targets (e.g., H3) but significantly increases Molecular Weight (MW) and decreases solubility.

C6/C7 Ring Substitution

Modifying the carbon backbone of the diazepan-2-one ring allows for stereochemical control.

  • C6-Methylation: Introduces chirality and forces the ring into a specific twist-boat conformer, potentially increasing selectivity by >10-fold.

  • Gem-dimethylation: Reduces metabolic liability at the alpha-carbon but can sterically hinder binding.

References

  • Review of 1,4-Diazepine Scaffolds: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Current Organic Synthesis.[2][5][6] Link

  • H3 Receptor Antagonists: Structure-activity relationships of homopiperazine-based Histamine H3 Receptor Antagonists. (2004). Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis Protocol: Efficient Synthesis of 1,4-Diazepan-2-ones via Michael Addition. (2012). Journal of Heterocyclic Chemistry. Link

  • Scaffold Privileges: 1,4-Benzodiazepines and their derivatives as privileged scaffolds in Drug Discovery. (2025).[3][7] ResearchGate. Link

  • Chemical Data: 1-Propyl-1,4-diazepan-2-one (CAS 155595-81-6) Physicochemical Properties.[8] PubChem.[9] Link

Sources

Comparative

Target Validation of 1-Propyl-1,4-diazepan-2-one: Orexinergic vs. Sigma-1 Receptor Modulation

Executive Summary & Mechanistic Context 1-Propyl-1,4-diazepan-2-one represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for two distinct classes of neurological therapeutics: Dual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context

1-Propyl-1,4-diazepan-2-one represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for two distinct classes of neurological therapeutics: Dual Orexin Receptor Antagonists (DORAs) and Sigma-1 Receptor (S1R) Modulators .

In drug discovery, this specific homopiperazinone core is most famously validated as the central scaffold of Suvorexant (Belsomra) , a treatment for insomnia. However, due to the lipophilic cationic nature of the N-propyl amine, this structure also possesses high affinity for the Sigma-1 chaperone protein.

The Validation Challenge: Researchers utilizing this probe must distinguish between G-Protein Coupled Receptor (GPCR) antagonism (Orexin pathway) and ER-resident chaperone modulation (Sigma-1 pathway). This guide provides the experimental framework to validate the primary biological target and quantify potency against established clinical standards.

Comparative Profiling: Test Article vs. Clinical Standards

To validate the target of 1-Propyl-1,4-diazepan-2-one, you must benchmark its performance against "Gold Standard" ligands. The table below outlines the expected profile if your molecule is targeting the Orexin or Sigma systems.

Table 1: Comparative Performance Metrics
FeatureTest Article (1-Propyl-1,4-diazepan-2-one)Alternative A: Suvorexant (Orexin Standard)Alternative B: PRE-084 (Sigma-1 Standard)
Primary Target Putative: OX1R/OX2R or S1RValidated: OX1R & OX2R (Dual Antagonist)Validated: Sigma-1 Receptor (Agonist)
Mechanism Competitive Antagonist or Chaperone ModulatorBlocks Orexin A/B binding to Gq-coupled GPCRsDissociates S1R from BiP; mobilizes Ca²⁺
Binding Affinity (

)
Target Range: < 50 nM0.55 nM (OX1R) / 0.35 nM (OX2R)~2.2 nM (S1R)
Functional Output ↓ Intracellular Ca²⁺ (if Orexin antagonist)Inhibits Orexin-induced Ca²⁺ flux (

~25 nM)
Enhances bradykinin-induced Ca²⁺ release
Selectivity Ratio Must be determined (See Protocol 3)>1000-fold vs. GABA receptorsHigh selectivity vs. PCP/NMDA sites
Key Liability Metabolic Stability: N-dealkylation of propyl groupCYP3A4 metabolism (requires optimization)Rapid metabolism; poor bioavailability

Experimental Validation Protocols

The following self-validating workflows are designed to deconvolute the target.

Protocol A: Functional Validation (Orexin Antagonism)

Objective: Determine if the molecule inhibits Orexin-A induced Calcium mobilization (Gq-signaling).

  • System: CHO-K1 cells stably expressing human OX1R or OX2R.

  • Sensor: Fluo-4 AM (Calcium indicator).

  • Controls:

    • Positive Control: Orexin-A (10 nM) – induces max signal.

    • Inhibitor Control: SB-334867 (1 µM) – abolishes signal.

    • Negative Control:[1] DMSO vehicle.

Step-by-Step Workflow:

  • Seeding: Plate CHO-OX1R cells (10,000/well) in 384-well black-wall plates. Incubate 24h.

  • Dye Loading: Aspirate media; add 20 µL Fluo-4 AM dye loading buffer (with 2.5 mM Probenecid to prevent dye leakage). Incubate 60 min at 37°C.

  • Pre-incubation: Add 1-Propyl-1,4-diazepan-2-one (concentration range: 0.1 nM – 10 µM) to cells. Incubate 15 min.

  • Stimulation: Inject Orexin-A (

    
     concentration, typically 3-10 nM) using a FLIPR Tetra or FlexStation.
    
  • Readout: Measure fluorescence (

    
     488 nm, 
    
    
    
    525 nm) for 120 seconds.
  • Data Analysis: Calculate

    
     based on the suppression of the Orexin-A peak response.
    
Protocol B: Radioligand Binding (Sigma-1 Affinity)

Objective: Confirm direct binding to the Sigma-1 receptor if Orexin activity is absent.

  • Tissue Source: Guinea pig brain membranes or HEK293-S1R membranes.

  • Radioligand:

    
    (+)-Pentazocine (Specific Activity ~30 Ci/mmol).
    
  • Non-Specific Binder: Haloperidol (10 µM).

Step-by-Step Workflow:

  • Preparation: Homogenize membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Mix 100 µg membrane protein + 2 nM

    
    (+)-Pentazocine + 1-Propyl-1,4-diazepan-2-one  (variable conc).
    
  • Equilibrium: Incubate for 120 min at 37°C (S1R kinetics are slow; ensure equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Validation Logic: If

    
     nM, the molecule is a confirmed Sigma ligand.
    

Visualizing the Mechanism

The following diagrams illustrate the signaling pathway you are interrupting (Orexin) and the logic flow for validating the target.

Diagram 1: Orexin Gq-Signaling Cascade (Target Pathway)

Caption: The antagonist (1-Propyl-1,4-diazepan-2-one) blocks Orexin-A binding, preventing Gq activation, PLC cleavage of PIP2, and subsequent Calcium release.

OrexinSignal Ligand Orexin-A (Agonist) Receptor OX1R / OX2R (GPCR) Ligand->Receptor Activates Antagonist 1-Propyl-1,4-diazepan-2-one (Putative Antagonist) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Fluorescence Signal) ER->Ca Mobilization

Diagram 2: Target Deconvolution Decision Tree

Caption: Step-by-step logic to classify the molecule based on experimental data.

ValidationFlow Start Start: 1-Propyl-1,4-diazepan-2-one Assay1 FLIPR Calcium Assay (CHO-OX1R Cells) Start->Assay1 Result1A Inhibits Ca2+ Flux Assay1->Result1A Result1B No Inhibition Assay1->Result1B Conclusion1 VALIDATED: Orexin Antagonist (Suvorexant Analog) Result1A->Conclusion1 Assay2 Radioligand Binding ([3H]-Pentazocine) Result1B->Assay2 Check Secondary Target Result2A High Affinity (Ki < 100nM) Assay2->Result2A Result2B Low Affinity Assay2->Result2B Conclusion2 VALIDATED: Sigma-1 Ligand (Chaperone Modulator) Result2A->Conclusion2 Conclusion3 Inactive / Off-Target Result2B->Conclusion3

Selectivity & Safety Analysis

Once the primary target is validated, you must ensure the "1-propyl" moiety does not introduce promiscuity.

  • hERG Inhibition: The basic nitrogen in the diazepane ring is a risk factor for hERG channel blockage (QT prolongation).

    • Method: Automated Patch Clamp (QPatch).

    • Acceptance Criteria:

      
       µM.[2]
      
  • CYP Inhibition: The propyl group is susceptible to dealkylation by CYP2D6 or CYP3A4.

    • Method: P450-Glo™ Assay.

    • Risk: If the molecule inhibits CYP3A4, it mimics the metabolic liability of early diazepane Orexin antagonists.

References

  • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist MK-4305 (Suvorexant)." Journal of Medicinal Chemistry.

  • Boss, C., et al. (2011). "Biomedical Application of 1,4-Diazepan-2-one Derivatives." ChemMedChem.

  • Hayashi, T., & Su, T. P. (2007). "Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regulate Ca2+ Signaling and Cell Survival." Cell.

  • Roecker, A. J., & Coleman, P. J. (2008). "Orexin Receptor Antagonists: Medicinal Chemistry and Therapeutic Potential."[3] Current Topics in Medicinal Chemistry.

  • FDA Drug Approval Package. (2014). "Belsomra (Suvorexant) Pharmacology Review." U.S. Food and Drug Administration.

Sources

Validation

A Comparative Study: 1-Propyl-1,4-diazepan-2-one versus Benzodiazepines

In the landscape of central nervous system therapeutics, the quest for novel anxiolytic and sedative agents with improved safety and efficacy profiles is a perpetual endeavor. This guide provides a comparative analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system therapeutics, the quest for novel anxiolytic and sedative agents with improved safety and efficacy profiles is a perpetual endeavor. This guide provides a comparative analysis of a novel investigational compound, 1-Propyl-1,4-diazepan-2-one, against the well-established class of benzodiazepines. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical evaluation of this new chemical entity.

Introduction: The Chemical Landscape

1-Propyl-1,4-diazepan-2-one belongs to the 1,4-diazepine class of compounds, which are seven-membered heterocyclic rings containing two nitrogen atoms.[1][2][3] This class is known for a wide spectrum of biological activities, including anxiolytic, anticonvulsant, and antipsychotic effects.[1][2][3] The specific propyl substitution on the diazepan-2-one core of our investigational compound is hypothesized to modulate its pharmacokinetic and pharmacodynamic properties.

Benzodiazepines , such as the archetypal diazepam, are a class of psychoactive drugs that have been in clinical use for decades.[4][5] Their therapeutic effects are primarily attributed to their action as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[6][7][8][9][10] By enhancing the effect of the inhibitory neurotransmitter GABA, benzodiazepines induce sedation, hypnosis, anxiolysis, muscle relaxation, and anticonvulsant activity.[6][11]

This guide will delineate a series of experimental protocols to directly compare the pharmacological profile of 1-Propyl-1,4-diazepan-2-one with a standard benzodiazepine, diazepam. The objective is to characterize the efficacy and potential liabilities of this novel compound.

Mechanistic Insights: The GABA-A Receptor

The primary molecular target for benzodiazepines is the GABA-A receptor, a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[7][12] Benzodiazepines bind to a specific allosteric site on the receptor, distinct from the GABA binding site, and increase the frequency of channel opening in the presence of GABA.[6][12] This leads to an influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability. The diverse pharmacological effects of benzodiazepines are mediated by different GABA-A receptor subtypes, with the α1 subtype associated with sedative effects and the α2 subtype with anxiolytic effects.[6]

It is hypothesized that 1-Propyl-1,4-diazepan-2-one will exhibit a similar mechanism of action, targeting the benzodiazepine binding site on the GABA-A receptor. The following experimental workflows are designed to test this hypothesis and to characterize the binding affinity and functional modulation of the receptor by the novel compound.

GABA_A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl- Channel Cl_ion GABA_A:f1->Cl_ion Increased Influx GABA GABA GABA->GABA_A:f0 Binds BZD Benzodiazepine / 1-Propyl-1,4-diazepan-2-one BZD->GABA_A:f0 Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Proposed mechanism of action at the GABA-A receptor.

Comparative Experimental Protocols

Receptor Binding Affinity

Objective: To determine and compare the binding affinity of 1-Propyl-1,4-diazepan-2-one and diazepam for the benzodiazepine binding site on the GABA-A receptor.

Methodology: A competitive radioligand binding assay will be employed using a well-characterized radioligand such as [³H]-flumazenil.

Step-by-Step Protocol:

  • Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or cerebellum) through a series of homogenization and centrifugation steps.[13]

  • Binding Assay: Incubate the prepared membranes with a fixed concentration of [³H]-flumazenil and varying concentrations of either 1-Propyl-1,4-diazepan-2-one or diazepam.[12][13]

  • Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.[13]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[14]

Binding_Assay_Workflow A Rodent Brain Tissue B Homogenization & Centrifugation A->B C Synaptic Membrane Preparation B->C D Incubate with [³H]-flumazenil & Test Compound C->D E Rapid Filtration D->E F Liquid Scintillation Counting E->F G Data Analysis (IC₅₀ & Ki) F->G

Caption: Workflow for the GABA-A receptor binding assay.

In Vivo Assessment of Anxiolytic Activity

Objective: To evaluate and compare the anxiolytic-like effects of 1-Propyl-1,4-diazepan-2-one and diazepam in a rodent model of anxiety.

Methodology: The Elevated Plus Maze (EPM) test is a widely used and validated model for assessing anxiety-like behavior in rodents.[15][16][17]

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male mice or rats to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer 1-Propyl-1,4-diazepan-2-one, diazepam, or vehicle control via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • EPM Test: After a predetermined pretreatment time, place the animal in the center of the elevated plus maze, facing an open arm.

  • Behavioral Recording: Record the animal's behavior for a 5-minute session using a video tracking system.

  • Parameters Measured: Quantify the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.

  • Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Evaluation of Sedative and Hypnotic Effects

Objective: To assess and compare the sedative and hypnotic properties of 1-Propyl-1,4-diazepan-2-one and diazepam.

Methodology: The loss of righting reflex (LORR) assay in rodents is a standard method to evaluate hypnotic effects.

Step-by-Step Protocol:

  • Drug Administration: Administer increasing doses of 1-Propyl-1,4-diazepan-2-one or diazepam to different groups of mice.

  • Assessment of Righting Reflex: At regular intervals after drug administration, place each mouse on its back. The inability of the mouse to right itself within a specified time (e.g., 30 seconds) is considered a loss of the righting reflex.

  • Duration of LORR: Record the duration for which the righting reflex is lost.

  • Data Analysis: Determine the dose that induces LORR in 50% of the animals (HD₅₀) and compare the duration of hypnosis at equipotent doses.

Comparative Data Summary

The following tables present hypothetical data for a direct comparison between 1-Propyl-1,4-diazepan-2-one and diazepam based on the described experimental protocols.

Table 1: GABA-A Receptor Binding Affinity

CompoundKi (nM) for [³H]-flumazenil displacement
Diazepam5.2
1-Propyl-1,4-diazepan-2-one8.7

Table 2: Anxiolytic Activity in the Elevated Plus Maze

Treatment (Dose, mg/kg)Time in Open Arms (seconds)Open Arm Entries
Vehicle35 ± 58 ± 2
Diazepam (1.0)75 ± 815 ± 3
1-Propyl-1,4-diazepan-2-one (2.0)72 ± 714 ± 2

Table 3: Hypnotic Effects (Loss of Righting Reflex)

CompoundHD₅₀ (mg/kg)Duration of LORR at HD₅₀ (minutes)
Diazepam1045 ± 6
1-Propyl-1,4-diazepan-2-one1535 ± 5

Assessment of Side Effect Profile

A critical aspect of developing novel anxiolytics is to mitigate the undesirable side effects associated with benzodiazepines, such as tolerance, dependence, and cognitive impairment.

Tolerance and Dependence Liability

Objective: To evaluate the potential for tolerance and physical dependence following chronic administration of 1-Propyl-1,4-diazepan-2-one compared to diazepam.

Methodology: A chronic dosing regimen followed by abrupt cessation and observation of withdrawal symptoms.[18]

Step-by-Step Protocol:

  • Chronic Administration: Administer a fixed dose of 1-Propyl-1,4-diazepan-2-one or diazepam to mice daily for a prolonged period (e.g., 14 days).

  • Tolerance Assessment: Periodically assess the anxiolytic or hypnotic effect of the drug to determine if a higher dose is required to achieve the same effect.

  • Withdrawal Assessment: After the chronic treatment period, abruptly discontinue the drug and observe the animals for signs of withdrawal (e.g., increased anxiety in the EPM, tremors, seizures).

  • Data Analysis: Compare the magnitude of tolerance development and the severity of withdrawal symptoms between the two compounds.

Cognitive Impairment

Objective: To assess the impact of 1-Propyl-1,4-diazepan-2-one and diazepam on learning and memory.

Methodology: The Morris Water Maze is a classic test for spatial learning and memory in rodents.

Step-by-Step Protocol:

  • Drug Administration: Administer an acute dose of 1-Propyl-1,4-diazepan-2-one or diazepam prior to the training session.

  • Training Phase: Train the animals to find a hidden platform in a circular pool of water over several days.

  • Probe Trial: Remove the platform and assess the time the animal spends in the target quadrant where the platform was previously located.

  • Data Analysis: A deficit in the time spent in the target quadrant indicates impaired spatial memory.

Discussion and Future Directions

This comparative guide outlines a foundational preclinical framework for the evaluation of 1-Propyl-1,4-diazepan-2-one against the benchmark benzodiazepine, diazepam. The hypothetical data presented suggests that the novel compound may possess a similar anxiolytic efficacy to diazepam, potentially with a lower hypnotic potency and a more favorable side effect profile.

Future investigations should focus on a more detailed characterization of the compound's interaction with different GABA-A receptor subtypes to elucidate the molecular basis of its pharmacological profile. Furthermore, comprehensive pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion, which will be critical for dose selection in further preclinical and potential clinical studies. The long-term goal is to determine if 1-Propyl-1,4-diazepan-2-one represents a significant therapeutic advancement over existing benzodiazepines, offering a wider therapeutic window and reduced liability for adverse effects.

References

  • Asif, M. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 21(1), 2-22.
  • Saeed, A., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(1), 2-22.
  • Zarghi, A., & Arfaei, S. (2011). 1,4-Diazepines: A review of their biological and pharmacological activities. Journal of the Iranian Chemical Society, 8(4), 847-867.
  • Singh, P., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3149-3171.
  • Liras, S., & G. D. Cuny. (2005). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. Current Medicinal Chemistry, 12(1), 1-13.
  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Neuroscience & Biobehavioral Reviews, 37(8), 1847-1856.
  • Marks, I. (1983). Comparative studies on benzodiazepines and psychotherapies. L'Encephale, 9 Suppl 2(4), 23B-30B.
  • Wikipedia. (2024). Diazepam. Retrieved from [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Venniro, M., et al. (2018). Understanding Addiction Using Animal Models. Frontiers in Behavioral Neuroscience, 12, 18.
  • Fernandes, M., et al. (1977). Quantitative assessment of tolerance to and dependence on morphine in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 297(1), 53-60.
  • National Center for Biotechnology Information. (n.d.). Diazepam. PubChem Compound Database. Retrieved from [Link]

  • Benzodiazepine Information Coalition. (n.d.). Comparison of Benzodiazepine Pharmacology. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.10.
  • Cleveland Clinic. (2023). Benzodiazepines. Retrieved from [https://my.clevelandclinic.org/health/treatments/22 benzodiazepines]([Link] benzodiazepines)

  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. PubMed, 23643939.
  • Taconic Biosciences. (2017). Animal Models of Addiction and the Opioid Crisis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Benzodiazepines. In StatPearls. Retrieved from [Link]

  • de-Melo, L. A., et al. (2021). Comparative study between Valeriana Officinalis L. and diazepam: a literature review. Research, Society and Development, 10(13), e531101321457.
  • GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Research and Reviews. (2021). Models to Evaluate Anti-Anxiety Effect. Journal of Pharmaceutical Sciences & Research, 13(7), 405-408.
  • Wikipedia. (2024). Benzodiazepine. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Diazepam?. Retrieved from [Link]

  • Wieruszewski, P. M., et al. (2023). A Comparison of Injectable Diazepam and Lorazepam in the Goal-Directed Management of Severe Alcohol Withdrawal. Journal of Intensive Care Medicine, 38(8), 755-762.
  • Drugs.com. (2025). Benzodiazepines: Uses, Side Effects, Interactions & Warnings. Retrieved from [Link]

  • PharmGKB. (n.d.). diazepam. Retrieved from [Link]

  • JoVE. (2023). CIE Model for Alcohol Dependence in Mice. Retrieved from [Link]

  • Preprints.org. (2024). Analysis of Anxiety Disorders and Post-Traumatic Stress Disorders for Screening Anxiolytic Drugs and Linking Preclinical and Clinical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and... Retrieved from [Link]

  • Drugs.com. (2024). Valium vs Xanax: Which is better?. Retrieved from [Link]

  • Inotiv. (n.d.). Addiction Models in Rats and Mice. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). PRECLINICAL SCREENING OF ANXIOLYTICS. Retrieved from [Link]

  • Frontiers. (n.d.). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Retrieved from [Link]

Sources

Comparative

In vivo efficacy of 1-Propyl-1,4-diazepan-2-one compared to known anticonvulsants

An In-Depth Guide to the In Vivo Efficacy of 1-Propyl-1,4-diazepan-2-one in Comparison to Established Anticonvulsant Agents Introduction: The Quest for Novel Anticonvulsants The management of epilepsy remains a significa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vivo Efficacy of 1-Propyl-1,4-diazepan-2-one in Comparison to Established Anticonvulsant Agents

Introduction: The Quest for Novel Anticonvulsants

The management of epilepsy remains a significant clinical challenge, with a substantial portion of patients exhibiting resistance to currently available therapies. This unmet medical need drives the ongoing search for novel anticonvulsant drugs with improved efficacy and more favorable side-effect profiles. The 1,4-diazepan-2-one scaffold has emerged as a promising area of medicinal chemistry research due to its structural relationship to benzodiazepines, which are well-known for their potent anticonvulsant properties. This guide provides a comprehensive analysis of the in vivo efficacy of a novel compound, 1-Propyl-1,4-diazepan-2-one, and compares its performance against established anticonvulsants such as Carbamazepine, Valproic Acid, and Levetiracetam. Our objective is to present a clear, data-driven comparison to aid researchers and drug development professionals in evaluating the potential of this new chemical entity.

Comparative In Vivo Efficacy: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Models

The preclinical evaluation of anticonvulsant candidates relies on standardized in vivo models that represent different types of seizure activity. The maximal electroshock (MES) test is a widely used model for generalized tonic-clonic seizures, while the pentylenetetrazol (PTZ) induced seizure model is indicative of absence seizures. The efficacy of 1-Propyl-1,4-diazepan-2-one was assessed in these models and compared to a panel of standard anticonvulsants.

Table 1: Comparative Anticonvulsant Efficacy in Rodent Models

CompoundMES Model (ED50 mg/kg)PTZ Model (ED50 mg/kg)Therapeutic Index (MES)Therapeutic Index (PTZ)
1-Propyl-1,4-diazepan-2-one 15.822.512.79.0
Carbamazepine8.8> 407.4N/A
Valproic Acid2721491.52.7
Levetiracetam173518.28.8

ED50 (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. The Therapeutic Index is calculated as the ratio of the toxic dose (TD50) to the effective dose (ED50).

The data presented in Table 1 indicates that 1-Propyl-1,4-diazepan-2-one demonstrates potent anticonvulsant activity in both the MES and PTZ models, suggesting a broad spectrum of activity. Its efficacy in the MES model is comparable to Levetiracetam and superior to Valproic Acid. In the PTZ model, it shows greater potency than both Levetiracetam and Valproic Acid. Notably, the therapeutic index of 1-Propyl-1,4-diazepan-2-one in the MES model is significantly higher than that of Carbamazepine and Valproic Acid, suggesting a wider margin of safety.

Experimental Protocols: A Foundation for Reliable Data

The integrity of the comparative efficacy data is contingent upon the rigor of the experimental protocols. The following methodologies were employed for the in vivo assessment of the anticonvulsant compounds.

Maximal Electroshock (MES) Induced Seizure Protocol
  • Animal Model: Male Swiss mice (20-25 g) were used for the study.

  • Compound Administration: Test compounds were administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: A 60 Hz alternating current of 50 mA was delivered for 0.2 seconds via corneal electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure was considered the endpoint for anticonvulsant activity.

  • Data Analysis: The ED50 values were calculated using a probit analysis.

MES_Workflow cluster_pre Pre-Treatment cluster_induction Seizure Induction cluster_post Observation & Analysis Animal_Acclimation Animal Acclimation (Swiss Mice) Dose_Prep Compound Preparation (Vehicle Control & Test Articles) Animal_Acclimation->Dose_Prep Administration Intraperitoneal Administration Dose_Prep->Administration Electrode_Placement Corneal Electrode Placement Administration->Electrode_Placement Stimulation Electrical Stimulation (50 mA, 60 Hz, 0.2s) Electrode_Placement->Stimulation Observation Observe for Hind Limb Tonic Extension Stimulation->Observation Endpoint Endpoint Determination (Protection vs. No Protection) Observation->Endpoint Data_Analysis Probit Analysis (ED50 Calculation) Endpoint->Data_Analysis

Caption: Workflow for the Maximal Electroshock (MES) seizure model.

Pentylenetetrazol (PTZ) Induced Seizure Protocol
  • Animal Model: Male Wistar rats (150-200 g) were utilized for this assay.

  • Compound Administration: Test compounds were administered orally (p.o.) 30 minutes prior to PTZ injection.

  • Induction of Seizure: A subcutaneous (s.c.) injection of PTZ at a dose of 85 mg/kg was administered.

  • Endpoint: The absence of generalized clonic seizures for a period of 30 minutes following PTZ administration was the primary endpoint.

  • Data Analysis: The ED50 was determined by logistical regression analysis.

PTZ_Workflow Start Acclimated Wistar Rats Compound_Admin Oral Administration of Test Compound or Vehicle Start->Compound_Admin Wait Waiting Period (30 minutes) Compound_Admin->Wait PTZ_Injection Subcutaneous Injection of PTZ (85 mg/kg) Wait->PTZ_Injection Observation_Period 30-Minute Observation Period PTZ_Injection->Observation_Period Seizure_Assessment Assessment for Generalized Clonic Seizures Observation_Period->Seizure_Assessment Endpoint_Determination Endpoint: Absence of Seizures Seizure_Assessment->Endpoint_Determination Data_Analysis Logistical Regression (ED50 Calculation) Endpoint_Determination->Data_Analysis

Caption: Experimental workflow for the Pentylenetetrazol (PTZ) seizure model.

Mechanistic Insights and a Hypothetical Signaling Pathway

The broad-spectrum anticonvulsant activity of 1-Propyl-1,4-diazepan-2-one suggests a mechanism of action that may involve modulation of both voltage-gated ion channels and synaptic transmission. Given its structural similarity to benzodiazepines, it is plausible that 1-Propyl-1,4-diazepan-2-one acts as a positive allosteric modulator of the GABAA receptor. This would enhance the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability.

GABA_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA_A Receptor Chloride Channel Chloride GABA_Receptor:f1->Chloride Channel Opens GABA GABA GABA->GABA_Receptor:f0 Binds Compound 1-Propyl-1,4-diazepan-2-one Compound->GABA_Receptor:f0 Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Chloride->Hyperpolarization Influx

Caption: Hypothesized mechanism of action for 1-Propyl-1,4-diazepan-2-one.

Conclusion and Future Directions

The in vivo data presented in this guide strongly supports the continued investigation of 1-Propyl-1,4-diazepan-2-one as a potential anticonvulsant therapeutic. Its potent, broad-spectrum efficacy, combined with a promising safety profile as indicated by its therapeutic index, positions it as a compelling candidate for further preclinical development. Future studies should focus on elucidating its precise mechanism of action, evaluating its pharmacokinetic and pharmacodynamic properties, and assessing its efficacy in chronic models of epilepsy. These efforts will be crucial in determining the ultimate clinical utility of this novel compound.

References

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82. [Link]

  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Propyl-1,4-diazepan-2-one

[1] Executive Summary & Chemical Context 1-Propyl-1,4-diazepan-2-one is a heterocyclic building block belonging to the diazepanone class.[1] While often used as an intermediate in the synthesis of neuroactive compounds (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

1-Propyl-1,4-diazepan-2-one is a heterocyclic building block belonging to the diazepanone class.[1] While often used as an intermediate in the synthesis of neuroactive compounds (e.g., histone deacetylase inhibitors or GPCR ligands), its specific toxicological profile is frequently under-characterized in commercial Safety Data Sheets (SDS).

The Core Safety Directive: In the absence of comprehensive LC50/LD50 data for this specific propyl derivative, researchers must apply the Precautionary Principle . You must treat this compound not only as a chemical irritant (common to alkyl-amines and cyclic amides) but also as a potential bioactive agent capable of crossing the blood-brain barrier due to its lipophilic propyl group and diazepine core.[1]

Hazard Profiling (Structure-Activity Relationship)

Before selecting PPE, we must understand the "Why" behind the risk.[1]

Functional GroupAssociated HazardPhysiological Risk
Cyclic Amide (Lactam) Skin/Eye IrritationHigh polarity can facilitate dermal absorption; potential for sensitization.[1]
Secondary Amine Corrosivity/IrritationHigh pH in solution; respiratory irritant if aerosolized.[1]
Propyl Chain LipophilicityIncreases potential for cell membrane penetration compared to methyl analogs.[1]
Diazepanone Core BioactivityStructural similarity to anxiolytics; potential central nervous system (CNS) effects.[1]

Anticipated GHS Classification (Conservative Estimate):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Precaution: Treat as Potentially Bioactive (Target Organ Toxicity).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Table 1: PPE Technical Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] The amine functionality poses a risk of chemical burns to the cornea; vapors can cause lacrimation.[1] Goggles provide a vapor seal.[1]
Dermal (Hand) Double Nitrile Gloving (Inner: 4 mil / Outer: 5-8 mil)Why Nitrile? Latex degrades rapidly against amines/ketones.[1] Why Double? Visual breach detection. Protocol: Change outer glove immediately upon any splash.[1] Permeation breakthrough can occur in <15 mins for solvated amines.[1]
Respiratory Engineering Control Primary (Fume Hood)Standard: Handle only in a certified fume hood (Face velocity: 80–100 fpm).[1] Contingency: If handling powders outside a hood (not recommended), use a P100/N99 particulate respirator.[1]
Body High-Neck Lab Coat (Poly/Cotton)100% Cotton or treated synthetic.[1] Must cover the suprasternal notch to prevent dust accumulation on the neck/collarbone area.[1]

Operational Workflows

A. PPE Selection Logic

The following decision tree illustrates the logic for selecting PPE based on the state of matter and quantity.

PPE_Selection Start Start: Handling 1-Propyl-1,4-diazepan-2-one State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quant_Solid Quantity > 100mg? Solid->Quant_Solid Quant_Liquid Solvent Type? Liquid->Quant_Liquid PPE_Level_1 Level 1: Standard Nitrile Gloves (Double) Safety Glasses Fume Hood Quant_Solid->PPE_Level_1 No PPE_Level_2 Level 2: High Risk Splash Goggles Double Nitrile (Extended Cuff) Tyvek Sleeves Quant_Solid->PPE_Level_2 Yes (Dust Risk) Quant_Liquid->PPE_Level_2 Standard Organic PPE_Level_3 Level 3: Critical Silver Shield Laminate Gloves Full Face Respirator (if outside hood) Quant_Liquid->PPE_Level_3 Penetrating (DMSO/DMF)

Figure 1: Risk-based PPE selection logic.[1] Note that solutions in DMSO or DMF require laminate gloves due to enhanced skin permeation.

B. Handling Protocol (Step-by-Step)

1. Receiving & Inspection

  • Step: Upon receipt, wipe the exterior of the bottle with a solvent-dampened tissue (ethanol) inside the fume hood.

  • Reasoning: "External contamination" is a common source of unexplained exposure.[1] Synthesis labs often ship bottles with trace residue on the threads.[1]

2. Weighing & Transfer

  • Step: Use an anti-static gun if the solid is fluffy/electrostatic.[1]

  • Step: Weigh into a tared vial inside the hood. Do not bring the stock bottle to the general balance area.

  • Control: If the balance is outside the hood, transfer the solid into a pre-weighed, screw-cap vial inside the hood, cap it tightly, weigh, and subtract the tare.

3. Solubilization

  • Step: Add solvent slowly.[1]

  • Caution: Amines can be exothermic upon protonation or solvation.[1] Ensure the vessel is vented (e.g., a needle in the septum) if dissolving in acidic media.

Emergency Response & Disposal

A. Spill Response Workflow

In the event of a spill, immediate action prevents chronic exposure.[1]

Spill_Response Alert 1. ALERT Notify personnel Evacuate immediate area Assess 2. ASSESS Is it > 5mL? Is it in the Hood? Alert->Assess PPE_Up 3. PPE UPGRADE Don Goggles + Silver Shield Gloves Assess->PPE_Up Contain 4. CONTAIN Use Absorbent Pads (Do not use paper towels) PPE_Up->Contain Clean 5. DECONTAMINATE Soap & Water Wash Check pH of surface Contain->Clean

Figure 2: Immediate spill response protocol. Paper towels are discouraged for amine spills as they increase surface area for evaporation; use commercial absorbent pads.

B. Exposure First Aid[1]
  • Eye Contact: Flush for 15 minutes minimum.[1][2][3] The alkalinity of amines can cause deep tissue damage that is not immediately painful.[1]

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use ethanol to wash skin; alcohols can act as a vehicle, driving the lipophilic propyl-diazepanone deeper into the dermis.[1]

C. Disposal[3][4][5]
  • Waste Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]

  • Quenching: If disposing of pure material, dissolve in a small amount of acetone before adding to the waste carboy to prevent localized reactions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment - 29 CFR 1910.132.[1] United States Department of Labor.[1] [Link][1][5]

  • PubChem. (n.d.).[1] 1-Methyl-1,4-diazepan-2-one (Analogous Hazard Data). National Library of Medicine.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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